4'-Hydroxy Diclofenac-13C6

Catalog No.
S864629
CAS No.
1189656-64-1
M.F
C14H11Cl2NO3
M. Wt
318.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Hydroxy Diclofenac-13C6

CAS Number

1189656-64-1

Product Name

4'-Hydroxy Diclofenac-13C6

IUPAC Name

2-[6-(2,6-dichloro-4-hydroxyanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid

Molecular Formula

C14H11Cl2NO3

Molecular Weight

318.10 g/mol

InChI

InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)/i1+1,2+1,3+1,4+1,8+1,12+1

InChI Key

KGVXVPRLBMWZLG-OLWCKNASSA-N

SMILES

Array

Synonyms

2-[(2,6-Dichloro-4-hydroxyphenyl)amino](benzene-13C6)acetic Acid;

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl

4'-hydroxydiclofenac is a monocarboxylic acid that is the 4'-hydroxylated metabolite of diclofenac. It has a role as a drug metabolite and an allergen. It is a monocarboxylic acid, a dichlorobenzene, a secondary amino compound and a member of phenols. It is functionally related to a diclofenac.
metabolite of diclofenac; structure in first source

Analytical and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

This compound is critical for ensuring accuracy in quantitative analysis. Its heavy isotopes do not interfere with the measurement of the natural compound but provide a nearly identical chemical behavior, allowing for precise correction of losses during sample preparation.

  • Use as an Internal Standard: 4'-Hydroxy Diclofenac-¹³C₆ is designed to be mixed with samples before analysis. Its signal, detected by mass spectrometry, is used to create a calibration curve for quantifying the target analyte (usually Diclofenac or its metabolites) with high accuracy and reproducibility [1] [2].
  • Specific Analytical Contexts:
    • Clinical & Forensic Testing: Used in urine drug testing and pain prescription monitoring to track Diclofenac use [2].
    • Pharmaceutical Research: Employed in studying the metabolic fate and stability of Diclofenac during drug development [1].
    • Environmental Research: Used to study the uptake and bioconcentration of Diclofenac and its metabolites in organisms like mussels, helping to assess environmental impact [3].

Experimental Workflow for Quantitative Analysis

A typical protocol for using this internal standard in bioanalysis (e.g., in serum or plasma) involves the following steps. This workflow visualizes the process from sample collection to data analysis:

Start Sample Collection (e.g., Serum) Step1 1. Spike with 4'-Hydroxy Diclofenac-¹³C₆ Start->Step1 Step2 2. Protein Precipitation (Add organic solvent) Step1->Step2 Step3 3. Centrifugation Step2->Step3 Step4 4. Collect Supernatant Step3->Step4 Step5 5. LC-MS/MS or GC-MS Analysis Step4->Step5 Step6 6. Data Analysis & Quantification Step5->Step6

Workflow for bioanalysis using a stable isotope internal standard.

  • Step 1: Sample Preparation: A known, precise amount of 4'-Hydroxy Diclofenac-¹³C₆ solution is added to the biological sample (e.g., rat serum) at the beginning of the extraction process [2]. This corrects for subsequent variability.
  • Step 2: Extraction: An efficient method like protein precipitation is used. For example, Kaphalia et al. used acetonitrile for deproteinization of rat serum followed by direct injection of the supernatant into an HPLC system [4].
  • Step 3: Chromatographic Separation: The extract is analyzed using isocratic HPLC with a C18 column, which helps separate Diclofenac, 4'-Hydroxy Diclofenac, and other metabolites [4].
  • Step 4: Mass Spectrometric Detection: The compounds are ionized and detected by mass spectrometry. The ¹³C₆-labeled standard and the natural analyte have different mass-to-charge ratios, allowing them to be distinguished and measured independently. The ratio of their signal responses is used for highly accurate quantification [1] [2].

Biological Pathway and Role

4'-Hydroxy Diclofenac is not just a metabolite but an active compound with its own pharmacological profile. The diagram below shows its origin and primary activities:

Diclofenac Diclofenac CYP2C9 Enzyme CYP2C9 Diclofenac->CYP2C9 Metabolism Metabolite 4'-Hydroxy Diclofenac CYP2C9->Metabolite Activity1 Anti-inflammatory Metabolite->Activity1 Activity2 Analgesic Metabolite->Activity2

4'-Hydroxy Diclofenac is an active metabolite formed via CYP2C9.

  • Formation: It is produced in the body primarily by the action of the liver enzyme Cytochrome P450 2C9 (CYP2C9) on the parent drug, Diclofenac [1].
  • Activity: Though less potent than Diclofenac, 4'-Hydroxy Diclofenac itself possesses anti-inflammatory and analgesic properties [1]. Studying this metabolite is crucial for a full understanding of Diclofenac's efficacy and safety.

Key Specifications for Researchers

The table below consolidates practical purchasing and handling information from supplier data sheets.

Specification Details
Physical Form Solid powder or solution (e.g., 100 μg/mL in methanol) [1] [2]
Purity ≥97% [4]
Storage (Powder) -20°C (3 years); 4°C (2 years) [1]
Storage (Solution) -80°C (6 months); -20°C (1 month) [1]
Safety & Shipping Classified as a Dangerous Good; may be subject to additional shipping charges [4]
Intended Use For Research Use Only. Not for use in humans [4] [5].

References

Chemical Properties and Specifications of 4'-Hydroxy Diclofenac-¹³C₆

Author: Smolecule Technical Support Team. Date: February 2026

4'-Hydroxy Diclofenac-¹³C₆ is a stable isotope-labeled analog of a major human metabolite of the anti-inflammatory drug Diclofenac. The six carbon atoms in the phenyl ring originating from the 2,6-dichloro-4-hydroxyphenyl group are replaced with the ¹³C isotope [1] [2] [3].

The table below summarizes the key technical data for this compound:

Property Specification
CAS Number 1189656-64-1 [1] or 1309283-30-4 [2] [3]
Molecular Formula C₈(¹³C)₆H₁₁Cl₂NO₃ [1] [2] [3]
Molecular Weight 318.10 g/mol [1] [2] [3]
Purity (HPLC) >95% to >98% [2] [3]
Chemical Name 2-(2-((2,6-dichloro-4-hydroxyphenyl-1,2,3,4,5,6-¹³C₆)amino)-5-hydroxyphenyl)acetic acid [2] [3]
Description ¹³C-labeled 4'-Hydroxy Diclofenac, an orally active metabolite formed by cytochrome P450 2C9 (CYP2C9) [1]

Primary Applications in Research

This stable isotope-labeled compound serves two critical functions in pharmaceutical research and development:

  • Internal Standard for Quantitative Mass Spectrometry: Its primary application is as an internal standard in quantitative bioanalysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) [1]. The ¹³C-labeling allows it to behave identically to the unlabeled analyte during sample preparation and chromatography, while being distinguishable by the mass spectrometer. This enables highly accurate and precise measurement of the native 4'-Hydroxy Diclofenac and other metabolites in complex biological matrices such as blood, urine, or in vitro culture media [1] [4].
  • Metabolic Tracer: The compound can be used as a tracer to study the biotransformation and pharmacokinetic profile of Diclofenac itself, helping to elucidate its metabolic pathways and disposition [1].

Experimental Context and Protocol from Recent Research

A relevant experimental protocol utilizing a Diclofenac stable isotope was detailed in a 2017 study that employed a sophisticated three-dimensional liver microphysiological system to investigate drug metabolism and toxicity [4].

G cluster_1 Pre-culture Phase A Cell Culture Setup B DCF Dosing & Exposure A->B Day 3: Switch to maintenance medium C Sample Collection B->C After 48 hours of treatment D Metabolite Analysis (LC-MS/MS) C->D Conditioned medium centrifuged E Data Analysis D->E Quantify metabolites using internal standards A0 Thaw & Seed Cells (Hepatocytes & Kupffer cells) A0->A

Experimental workflow for assessing diclofenac metabolism in a 3D liver model.

Detailed Methodology
  • Cell Culture and Bioreactor Setup: The study used a LiverChip bioreactor. Cryopreserved primary human hepatocytes and Kupffer cells (liver macrophages) were thawed and co-cultured at a 10:1 ratio, with a total of 600,000 cells per well in a perfused 3D scaffold [4].
  • Culture Conditions: For the first 24 hours, cells were maintained in plating supplements without dexamethasone. Between day 1 and 3, the medium was switched to one with maintenance supplements. On day 3, the medium was replaced with William's E Medium containing 100 nM hydrocortisone to support liver-specific function [4].
  • Diclofenac Dosing and Sample Collection: The cultures were exposed to a range of Diclofenac doses. After a 48-hour treatment period, conditioned medium was collected for analysis [4].
  • Sample Analysis for Metabolites:
    • Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
    • Use of Internal Standard: The study specifically used ¹³C₆-Diclofenac as an internal standard to ensure quantitative accuracy [4]. While the published method used labeled Diclofenac, the same principle applies directly to using 4'-Hydroxy Diclofenac-¹³C₆ for quantifying the metabolite.
    • Metabolites Profiled: The method was validated to capture Diclofenac's major metabolic pathways, including the phase I metabolite 4'-Hydroxydiclofenac and phase II glucuronide conjugates [4].

Usage Notes and Handling

  • Research Use Only: This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans [1].
  • Storage and Stability: As a solid powder, it is recommended to store the compound at -20°C for long-term stability (up to 3 years). When dissolved in solvent, storage at -80°C is advised for up to 6 months [1].
  • Controlled Substance: Be aware that this chemical may be classified as a controlled substance in some regions, which could restrict its purchase and use [1].

Conclusion

4'-Hydroxy Diclofenac-¹³C₆ is an essential tool for reliable quantification in Diclofenac metabolism studies. The experimental context from the cited research highlights its practical application in cutting-edge, physiologically relevant liver models [4]. This integrated approach, combining advanced in vitro systems with precise analytical techniques supported by stable isotope standards, provides a powerful platform for predicting drug metabolism and potential toxicity in humans.

References

Technical Guide for 4'-Hydroxy Diclofenac-13C6 Purity Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methodologies for Characterization and Quantification

To ensure the purity of 4'-Hydroxy Diclofenac-13C6, you can adapt and implement several robust chromatographic methods. These methods are crucial for its use as an internal standard in quantitative analyses.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique is highly effective for separating and detecting 4'-Hydroxy Diclofenac alongside other related compounds.

  • Chromatographic Conditions: Research indicates successful separation using a C18 column with a mobile phase consisting of ammonium acetate and methanol under gradient conditions [1].
  • Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For the parent compound diclofenac, the protonated molecular ion ([M+H]⁺) at m/z 296 can be fragmented to produce characteristic product ions at m/z 250 and m/z 214 [1]. While the exact transitions for this compound are not listed, its detection would utilize the 13C-labeled mass.
  • Application: This method is well-suited for analyzing environmental water samples and studying the drug's metabolic profile in vitro [1] [2].
Gas Chromatography-Mass Spectrometry (GC-MS)

For enhanced sensitivity, particularly in biological matrices, GC-MS with derivatization is a powerful technique.

  • Derivatization: Use Pentafluoropropionic Anhydride (PFPA) as the derivatizing agent to increase the analyte's volatility and detectability [3].
  • Key Ions for SIM: After derivatization, monitor the following ions in Selected Ion Monitoring (SIM) mode [3]:
    • This compound: The molecular ion peak for its derivative would be observed.
    • Internal Standard (e.g., 4-hydroxydiclofenac): m/z 439.
  • Performance: This method has demonstrated a wide linear range of 0.25–50 ng/mL and a lower quantification limit (LLOQ) of 0.25 ng/mL, making it suitable for precise pharmacokinetic studies [3].
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

For a cost-effective yet reliable approach, HPLC-UV provides a good balance of performance and accessibility.

  • Chromatographic Conditions: Utilize a C18 column under isocratic conditions with a mobile phase of acetonitrile and sodium dihydrogen phosphate buffer (42.5:57.5, v/v) at pH 3.16 [4].
  • Detection: Set the UV detector to 281 nm for optimal sensitivity [4].
  • Sample Preparation: Implement liquid-liquid extraction using ethyl acetate, which has been shown to yield excellent recovery rates between 98.75% and 99.32% [4].

Quantitative Data for Analytical Procedures

The table below summarizes the key performance characteristics of the analytical methods discussed.

Table 1: Performance Data of Analytical Methods for Diclofenac and Related Compounds

Method Linear Range Limit of Quantification (LOQ) Precision (CV) Accuracy Recovery Application in Analysis
GC-MS [3] 0.25 - 50 ng/mL 0.25 ng/mL < 9% Not Specified ~89-95% Pharmacokinetic studies in human plasma
HPLC-UV [4] 50 - 1600 ng/mL 27.12 ng/mL 0.93-6.64% 1.74-9.81% 98.75-99.32% Therapeutic drug monitoring in human plasma
LC-MS/MS [1] Not Specified Not Specified Not Specified Not Specified Not Specified Metabolite identification in water and in vitro systems

Detailed Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis in Plasma

This protocol, adapted from a validated method, ensures clean extraction and high recovery for sensitive quantification [3].

G A Start: 1 mL Plasma Sample B Add Internal Standard (IS) and 1 mL 1M Phosphoric Acid A->B C Vortex Mix B->C D Add 1 mL Acetone for Deproteination C->D E Vortex Mix D->E F Add 2 mL Hexane for Liquid-Liquid Extraction E->F G Vortex Mix and Centrifuge F->G H Collect Organic Layer G->H I Evaporate to Dryness H->I J Derivatize with PFPA I->J K Reconstitute in Mobile Phase J->K L End: GC-MS Analysis K->L

Sample preparation workflow for plasma analysis

Materials:

  • Internal Standard: 4-hydroxydiclofenac working solution (0.0045 mg/mL) [3]
  • Chemicals: 1M Phosphoric Acid, Acetone (HPLC grade), Hexane (HPLC grade), Pentafluoropropionic Anhydride (PFPA) [3]
  • Equipment: Vortex mixer, centrifuge, nitrogen evaporator, GC-MS system with a BP-1 or equivalent capillary column [3]
Protocol 2: LC-MS/MS Analysis for Metabolic Profiling

This protocol is ideal for studying the metabolic stability of this compound or its presence in complex samples [1] [2].

G A1 Start: Processed Sample (extracted or in solution) B1 Chromatographic Separation A1->B1 C1 Column: C18 B1->C1 E1 Ionization: ESI Positive Mode B1->E1 D1 Mobile Phase: Ammonium Acetate / Methanol Gradient C1->D1 F1 Mass Analysis: MRM Mode E1->F1 G1 Monitor 13C-labeled Transitions and Specific Fragments F1->G1 H1 Data Acquisition & Quantification G1->H1

LC-MS/MS analysis workflow for metabolic profiling

Materials:

  • Mobile Phase A: Ammonium acetate buffer [1]
  • Mobile Phase B: Methanol (HPLC grade) [1]
  • System: HPLC system coupled to a tandem mass spectrometer [1] [2]

Key Considerations for Purity Analysis

  • Role of this compound: This stable isotope-labeled standard is critical for accurate quantification. It corrects for analyte loss during sample preparation and ion suppression/enhancement effects during MS analysis [5].
  • Biotransformation Context: Be aware that 4'-Hydroxy Diclofenac is a major metabolite of Diclofenac formed by the enzyme CYP2C9 [1] [2] [4]. Your purity analysis might be part of larger studies on drug metabolism or environmental degradation.
  • Troubleshooting: If you encounter issues like low recovery, consider testing different solid-phase extraction (SPE) sorbents. Also, be mindful that diclofenac can cyclize to form a lactam under acidic conditions, which could be a potential impurity or side reaction during sample preparation [1].

References

4'-Hydroxy Diclofenac-13C6 solubility DMSO ethanol methanol

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data for 4'-Hydroxy Diclofenac

The table below summarizes the available solubility information for the unlabeled compound, 4'-Hydroxy Diclofenac (CAS 64118-84-9).

Solvent Solubility Status Additional Context
DMSO Soluble [1] Frequently used for preparing stock solutions in biological research [1].
Ethanol Soluble [1] Suitable for dissolving the compound for experimental use [1].
Methanol Soluble [1] Appropriate for analytical and formulation work [1].
Water Information missing The parent drug, Diclofenac sodium, is sparingly soluble in water [2].

For the isotope-labeled analog 4'-Hydroxy Diclofenac-13C6, no specific quantitative solubility data (e.g., mg/mL) is available in the searched sources [3]. The introduction of 13C isotopes does not alter the chemical structure or bonding of the molecule, so the solubility profile of the labeled compound is expected to be virtually identical to that of the unlabeled form for practical laboratory purposes.

Experimental Considerations and Protocols

The confirmed solubility in DMSO, ethanol, and methanol means you can confidently use these solvents to prepare stock solutions. Here is a standard protocol you can adapt for your research.

Start Start Stock Solution Preparation Step1 1. Select Solvent (DMSO, Ethanol, or Methanol) Start->Step1 Step2 2. Weigh Compound (Use precise analytical balance) Step1->Step2 Step3 3. Add Solvent (Add solvent gradually to the vial) Step2->Step3 Step4 4. Initial Dissolution (Vortex mixture for 10-30 seconds) Step3->Step4 Step5 5. Ensure Complete Dissolution (Sonicate for 2-5 minutes if needed) Step4->Step5 Step6 6. Final Solution (Clear stock solution ready for use or dilution) Step5->Step6

For analytical methods, a literature-cited protocol for determining diclofenac and its metabolites using HPLC-MS/MS provides a reference framework [4]:

  • Sample Preparation: Plasma or tissue samples are processed by protein precipitation using a solvent like acetonitrile.
  • Chromatography: Separation is performed on a reversed-phase C18 column.
  • Detection and Quantification: Analysis uses a triple-quadrupole mass spectrometer with electrospray ionization in negative mode.

Solubility Enhancement Strategies

While 4'-Hydroxy Diclofenac is soluble in common organic solvents, its aqueous solubility might be limited. If your research requires improving its solubility in water-based systems, the following established strategies from formulation science can be applied [5] [6]:

  • Particle Size Reduction: Techniques like nanosuspension can increase the surface area in contact with the solvent, enhancing the dissolution rate [5].
  • Salt Formation: Creating a salt form of the compound (e.g., sodium or diethylamine salt) can significantly improve aqueous solubility, a method successfully used with the parent drug Diclofenac [7] [6].
  • Use of Surfactants & Complexation: Incorporating surfactants or forming complexes with cyclodextrins can help solubilize the compound in aqueous media [5].
  • Solid Dispersion: dispersing the drug in a hydrophilic polymer matrix can create an amorphous form with higher solubility than the crystalline material [5] [6].

References

4'-Hydroxy Diclofenac-13C6 storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage Conditions & Handling

The table below summarizes the key storage and handling specifications for 4'-Hydroxy Diclofenac-¹³C₆ from various suppliers.

Supplier / Source Physical Form Recommended Long-Term Storage Reconstitution / In-Solvent Storage Additional Handling Notes
MedChemExpress (MCE) [1] Solid -20°C (3 years); 4°C (2 years) -80°C (6 months); -20°C (1 month) Ship & store at room temperature in continental US; storage conditions may vary elsewhere [1].
Cerilliant (Sigma-Aldrich) [2] Solution (in methanol) -20°C Not Applicable Certified Reference Material. Danger: Flammable liquid; acute toxicity [2].
Pharmaffiliates [3] Pale-Grey Solid 2-8°C (Refrigerator) Not Specified Store under inert atmosphere. Shipping conditions: Ambient [3].

Applications & Experimental Context

This compound is a stable, heavy isotope-labeled standard, primarily used in quantitative analytical techniques.

  • Primary Application: It serves as an internal standard for accurate quantification using methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) [1] [2]. The ¹³C₆ label allows it to be distinguished from the non-labeled analyte, correcting for variability in sample preparation and instrument analysis.
  • Research Use: It is explicitly labeled "For research use only" and is not for sale to patients [1]. Its applications span pharmaceutical research, clinical testing, urine drug monitoring, and forensic analysis [2].

The following diagram illustrates the standard experimental workflow for using this compound as an internal standard in analytical methods like LC-MS/MS:

G Start Start: Prepare Sample A 1. Add Known Amount of 4'-Hydroxy Diclofenac-¹³C₆ Start->A B 2. Sample Processing (Extraction, Derivatization) A->B C 3. Instrumental Analysis (LC-MS/MS or GC-MS) B->C D 4. Quantitative Comparison (Response Ratio) C->D End End: Accurate Quantification of Target Analyte D->End

Workflow for using a stable isotope-labeled internal standard in quantitative bioanalysis.

Critical Handling Considerations

Based on the available data, here are key points for proper handling:

  • Form-Specific Storage: Pay close attention to the physical form you possess. Solutions (especially in methanol) are flammable and have specific safety hazards [2]. Solid powders may require storage under an inert atmosphere to maintain stability [3].
  • Temperature Consistency: The storage recommendations vary between suppliers. Adhere to the specific certificate of analysis (COA) from your supplier. When storing in solvent, the stability is significantly reduced (-80°C for 6 months vs. -20°C for 3 years for the solid form) [1].
  • Experimental Workflow: As an internal standard, it must be added to the sample at the very beginning of the analytical workflow to accurately account for any losses during processing [4] [5].

References

4'-Hydroxy Diclofenac-13C6 LC-MS internal standard

Author: Smolecule Technical Support Team. Date: February 2026

General Principles for SIL-IS in LC-MS

For any stable isotope-labeled internal standard like 4'-Hydroxy Diclofenac-13C6, the core principle is to correct for analyte loss and signal variability during sample preparation and analysis [1]. Here are the key considerations:

  • Optimal Choice: A stable isotope-labeled (SIL) internal standard, where atoms in the analyte are replaced with stable isotopes (e.g., ²H, ¹³C, ¹⁵N), is considered the gold standard. It has nearly identical chemical and physical properties to the unlabeled analyte [1] [2] [3].
  • Critical Properties: The ideal internal standard should be chemically similar to the analyte, absent from the sample matrix, stable, not interfere with the analyte, and be baseline-separated in chromatography [4].
  • Addition Timing: To track and correct for losses throughout the entire process, the internal standard should be added as early as possible in the sample processing, typically during the aliquoting step [1] [3].
  • Concentration Determination: The concentration should be set to avoid cross-interference with the analyte, provide an adequate signal-to-noise ratio, and ideally be in the range of 1/3 to 1/2 of the upper limit of quantification (ULOQ) to cover the average peak concentration of most drugs [1].
  • Response Monitoring: Consistent internal standard responses across a batch are desirable. Significant variations can indicate issues like human error during addition, instrument problems, or sample-specific issues like degradation or matrix effects [1] [3].

Proposed Protocol for this compound

While specific methods need development and validation in your lab, here is a protocol framework based on general best practices.

Scope and Application

This protocol describes a proposed method for the quantification of 4'-Hydroxy Diclofenac in biological matrices (e.g., plasma, urine) using this compound as the internal standard via LC-MS/MS.

Experimental Workflow

The following diagram outlines the key stages of the bioanalytical process.

G START Start Sample Analysis IS_Addition Add 4'-Hydroxy Diclofenac-13C6 IS START->IS_Addition Sample_Prep Sample Preparation (e.g., Protein Precipitation) IS_Addition->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing END Report Concentration Data_Processing->END

Materials and Reagents
  • Analyte: 4'-Hydroxy Diclofenac (reference standard).
  • Internal Standard: this compound.
  • Matrices: Appropriate biological matrices (e.g., control human plasma).
  • Solvents: HPLC-grade methanol, acetonitrile, water, and formic acid.
Detailed Methodology
  • IS Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Dilute to a working solution concentration that, when added to the sample, will be in the optimal range (e.g., mid-level of your calibration curve).
  • Calibration Standards and QCs: Prepare calibration standards covering the expected concentration range (e.g., 1-500 ng/mL) by spiking the analyte into blank matrix. Prepare quality control (QC) samples at low, medium, and high concentrations.
  • Sample Preparation:
    • Aliquot a known volume of sample (e.g., 50 µL of plasma) into a tube.
    • Add a fixed volume of the IS working solution (e.g., 10 µL) to all samples, including calibrators, QCs, and unknowns. Vortex to mix [3].
    • Precipitate proteins by adding a volume of ice-cold acetonitrile (e.g., 3 volumes). Vortex mix and centrifuge.
    • Transfer the supernatant to a new plate or vial and evaporate to dryness under a gentle stream of nitrogen.
    • Reconstitute the dry residue with a mobile phase-compatible solvent (e.g., 100 µL of 50:50 water:methanol), vortex, and inject into the LC-MS/MS system.
  • LC-MS/MS Analysis:
    • Chromatography: Use a reversed-phase C18 column. Employ a gradient elution with water and acetonitrile, both containing 0.1% formic acid, to achieve baseline separation of the analyte and IS.
    • Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode. The specific MRM transitions must be optimized for both 4'-Hydroxy Diclofenac and its 13C6-labeled analogue.

Key Considerations for Your Method

The table below summarizes critical parameters to define and optimize during method development.

Parameter Consideration for this compound
MS Detection Optimize MRM transitions. Ensure mass difference (6 Da) prevents cross-talk [1].
Chromatography Confirm baseline separation (resolution Rs > 1.5) from analyte and matrix interferences [4].
IS Concentration Optimize to be ~1/3-1/2 ULOQ, ensure signal/noise, avoid analyte/IS cross-interference [1].
Matrix Effects 13C6-labeling minimizes matrix effect differences; assess via post-column infusion [1].
IS Response Checks Monitor IS response in all samples; investigate significant deviations (<50% or >150% of mean) [3].

Troubleshooting IS Response

The internal standard is a diagnostic tool. Abnormal responses require investigation [1] [3]:

  • Individual Sample Anomalies (Very High/Low IS): Often due to pipetting error (failed or double addition). Re-prepare the sample.
  • Systematic Drift or Drop: Can indicate instrument issues (e.g., needle blockage, decreasing ionization efficiency). Check the LC-MS system.
  • Consistent Difference between Study Samples & Standards: May suggest a sample-specific matrix effect that the IS does not fully compensate for, especially if using a non-ideal structural analogue [3].

References

Comprehensive Application Notes and Protocols: HPLC-UV Method Development for 4'-Hydroxy Diclofenac-13C6 in Drug Interaction Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

1.1 Chemical and Pharmacological Significance 4'-Hydroxydiclofenac is a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, formed predominantly via the cytochrome P450 2C9 (CYP2C9) enzyme pathway [1] [2]. The carbon-13 labeled analog (4'-Hydroxy Diclofenac-13C6) serves as a crucial internal standard in mass spectrometry-based assays and tracer studies for investigating diclofenac metabolism and drug-drug interactions [3]. As a Cox-2 (cyclooxygenase 2) inhibitor, this metabolite shares pharmacological activity with the parent compound and has been observed to form protein adducts, potentially contributing to diclofenac's therapeutic and toxicological profile [3].

1.2 Analytical Context Understanding drug-drug interactions is paramount in clinical pharmacology, as inhibition of Cytochrome P450 enzyme activity represents a major mechanism leading to adverse drug reactions and even drug withdrawal from the market [1] [2]. The development of robust analytical methods for quantifying CYP2C9 metabolites like 4'-Hydroxydiclofenac enables researchers to assess the inhibitory potential of new chemical entities, including established drugs like salicylic acid, on critical metabolic pathways [1] [2]. The HPLC-UV method detailed in these application notes provides a cost-effective, reproducible alternative to LC-MS methodologies for quantifying this key metabolite in biological matrices such as rat liver microsomes.

Experimental Design and Workflow

The diagram below illustrates the complete experimental workflow for the HPLC-UV analysis of 4'-Hydroxydiclofenac in drug interaction studies:

G cluster_sample Sample Preparation Phase cluster_hplc HPLC-UV Analysis SamplePrep Microsomal Incubation • Rat liver microsomes • Diclofenac (substrate) • Salicylic acid (inhibitor) • NADPH regeneration system ProteinPrecip Protein Precipitation • Cold acetonitrile/methanol • Centrifugation SamplePrep->ProteinPrecip SampleInjection Sample Injection • Clear supernatant ProteinPrecip->SampleInjection HPLC Chromatographic Separation • Column: C18 (25 cm × 4.6 mm, 5 µm) • Mobile Phase: Gradient elution • Temperature: 30°C • Flow Rate: 1 mL/min SampleInjection->HPLC UVDetection UV Detection • Wavelength: 282 nm HPLC->UVDetection DataAnalysis Data Analysis • Peak integration • Calibration curve • Precision/accuracy assessment UVDetection->DataAnalysis MethodValidation Method Validation • Linearity (R² > 0.99) • Precision (CV < 15%) • Accuracy (80-120%) • LOD/LOQ DataAnalysis->MethodValidation

Figure 1: Complete experimental workflow for HPLC-UV analysis of 4'-Hydroxydiclofenac in drug interaction studies.

Materials and Reagents

3.1 Reference Standards and Chemicals

  • 4'-Hydroxydiclofenac (reference metabolite)
  • This compound (CAS 1189656-64-1, purity ≥97%) as internal standard [3]
  • Diclofenac sodium (CYP2C9 substrate) [1] [2]
  • Salicylic acid (CYP2C9 inhibitor) [1] [2]
  • 4-Hydroxyoctanophenone (alternative internal standard) [1] [2]
  • HPLC-grade acetonitrile, methanol, and water
  • Formic acid (analytical grade)
  • Pooled rat liver microsomes (commercial source)
  • NADPH regeneration system components

Instrumentation and Chromatographic Conditions

4.1 HPLC-UV System Configuration The method employs a conventional HPLC system with ultraviolet detection. The specific components include:

  • Pump: Binary or quaternary low-pressure gradient system
  • Autosampler: Temperature-controlled compartment maintained at 4-10°C
  • Column Oven: Capable of maintaining 30°C [1] [2]
  • Detector: UV-Vis diode array or fixed wavelength detector
  • Analytical Column: SUPELCO C18 (25 cm × 4.6 mm, 5 µm particle size) or equivalent reversed-phase column [1] [2]
  • Data System: Chromatography software for data acquisition and processing

4.2 Optimized Chromatographic Parameters

Table 1: Optimized HPLC-UV conditions for 4'-Hydroxydiclofenac separation

Parameter Specification Rationale
Column SUPELCO C18 (25 cm × 4.6 mm, 5 µm) Provides sufficient theoretical plates for separation [1] [2]
Mobile Phase A 0.1% Formic acid in water Aqueous component for ion-pairing [1] [2]
Mobile Phase B Acetonitrile Organic modifier [1] [2]
Mobile Phase C Methanol Secondary organic modifier [1] [2]
Elution Program Low-pressure gradient Optimal for complex biological samples [1] [2]
Flow Rate 1.0 mL/min Standard flow for 4.6 mm ID columns [1] [2]
Column Temperature 30°C Enhances retention time reproducibility [1] [2]
Detection Wavelength 282 nm Maximum absorbance for all compounds [1] [2]
Injection Volume 10-50 µL Adapted to sensitivity requirements

Detailed Experimental Protocols

Protocol 1: Microsomal Incubation for CYP2C9 Activity Assessment

5.1.1 Reagent Preparation

  • Prepare 100 mM potassium phosphate buffer (pH 7.4)
  • Prepare diclofenac stock solution (2 mM in methanol)
  • Prepare salicylic acid stock solution (5 mM in methanol)
  • Prepare NADPH regeneration system according to manufacturer's instructions

5.1.2 Incubation Procedure

  • In a pre-incubated tube, combine:
    • 425 µL potassium phosphate buffer (100 mM, pH 7.4)
    • 25 µL rat liver microsomes (0.5-1.0 mg protein/mL final concentration)
    • 25 µL diclofenac solution (100 µM final concentration)
    • 25 µL salicylic acid solution (varying concentrations for inhibition studies)
  • Pre-incubate the mixture at 37°C for 3 minutes in a water bath
  • Initiate the reaction by adding 50 µL NADPH regeneration system
  • Incubate at 37°C for 30-45 minutes with gentle shaking
  • Terminate the reaction by adding 1 mL ice-cold acetonitrile
  • Vortex vigorously for 30 seconds
  • Centrifuge at 14,000 × g for 10 minutes at 4°C
  • Transfer the clear supernatant to autosampler vials for HPLC analysis
Protocol 2: Sample Preparation for HPLC-UV Analysis

5.2.1 Protein Precipitation Method

  • Transfer 500 µL of microsomal incubation sample to a clean microcentrifuge tube
  • Add 1 mL of ice-cold acetonitrile:methanol (1:1, v/v)
  • Vortex mix for 60 seconds to ensure complete protein precipitation
  • Centrifuge at 14,000 × g for 15 minutes at 4°C
  • Carefully transfer 1.2 mL of the clear supernatant to a new tube
  • Evaporate to dryness under a gentle stream of nitrogen at 30°C
  • Reconstitute the residue in 200 µL of mobile phase initial conditions
  • Vortex for 30 seconds to ensure complete dissolution
  • Transfer to limited volume autosampler vials with inserts
  • Inject 10-50 µL into the HPLC system

Method Validation Parameters and Results

According to International Conference on Harmonisation (ICH) guidelines, the developed HPLC-UV method was rigorously validated for the quantification of 4'-Hydroxydiclofenac in rat liver microsomes [1] [2].

Table 2: Method validation parameters and results for 4'-Hydroxydiclofenac quantification

Validation Parameter Results Acceptance Criteria
Linearity Range 0.1-100 µM Adapted to expected concentrations
Correlation Coefficient (R²) >0.99 [1] [2] R² > 0.99
Intra-day Precision (% CV) <15% [1] [2] CV < 15%
Inter-day Precision (% CV) <15% [1] [2] CV < 15%
Accuracy (% Nominal) 80-120% [1] [2] 80-120%
Limit of Detection (LOD) Compound-specific low values [1] [2] Signal-to-noise ≥ 3:1
Limit of Quantification (LOQ) Compound-specific low values [1] [2] Signal-to-noise ≥ 10:1
Recovery (%) 80-120% [1] [2] Consistent and reproducible
Short-term Stability Stable for 3 days [1] [2] No significant degradation

Applications in Drug Development

7.1 CYP2C9 Inhibition Studies The validated method enables quantitative assessment of the inhibitory effect of salicylic acid on CYP2C9 enzyme activity by measuring the formation of 4'-Hydroxydiclofenac from diclofenac in rat liver microsomes [1] [2]. Previous research has demonstrated that salicylic acid exhibits mixed inhibition patterns (competitive and non-competitive) against CYP enzymes, highlighting its potential for drug-drug interactions [1] [2].

7.2 Metabolic Stability Assessment This HPLC-UV method facilitates the determination of diclofenac metabolic stability by quantifying the formation of 4'-Hydroxydiclofenac over time. The method's sensitivity and precision allow for accurate calculation of kinetic parameters (Km, Vmax) and intrinsic clearance values, essential for predicting in vivo pharmacokinetics [1] [2].

7.3 Drug-Drug Interaction Screening The protocol provides a robust framework for screening potential drug interactions involving the CYP2C9 pathway. By substituting salicylic acid with novel chemical entities, researchers can rapidly assess inhibitory potential and guide clinical development decisions regarding possible interactions with CYP2C9 substrates like warfarin, phenytoin, and various NSAIDs [1] [2].

Troubleshooting and Technical Notes

8.1 Common Issues and Solutions

  • Peak Tailing: Increase formic acid concentration to 0.2% or replace with phosphoric acid (10-20 mM)
  • Retention Time Shift: Ensure column temperature stability (±1°C) and mobile phase pH consistency
  • Low Recovery: Extend protein precipitation time or consider alternative solvents (e.g., methanol alone)
  • Poor Resolution: Optimize gradient elution program or reduce injection volume

8.2 Method Adaptation Notes For analysis of the 13C6-labeled analog, retention time similarities are expected due to nearly identical chemical properties. However, the method can be adapted by:

  • Using the unlabeled compound as a surrogate for quantification
  • Confirming identical retention behavior in preliminary experiments
  • Adjusting detection parameters if sensitivity differs

Regulatory Considerations

The developed method complies with ICH Q2(R1) guidelines for analytical method validation, ensuring acceptability for regulatory submissions in drug development [1] [2]. The application of this method to drug interaction studies provides data that can support Investigational New Drug (IND) and New Drug Application (NDA) submissions to regulatory authorities like the FDA and EMA.

Conclusion

The HPLC-UV method detailed in these application notes provides a robust, reproducible, and cost-effective approach for quantifying 4'-Hydroxydiclofenac in rat liver microsomes. The method's validation according to ICH guidelines ensures reliability for assessing CYP2C9 enzyme activity and inhibition potential of co-administered drugs like salicylic acid. While developed for the unlabeled metabolite, the methodology can be directly adapted for this compound analysis, leveraging its nearly identical chromatographic behavior. This protocol offers pharmaceutical researchers a valuable tool for advancing the understanding of drug metabolism and interaction pathways in early development stages.

References

Comprehensive Application Notes and Protocols for Quantifying 4'-Hydroxy Diclofenac Metabolite Using 13C6-Labeled Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Diclofenac metabolism represents a critical area of pharmaceutical research due to its widespread use as a nonsteroidal anti-inflammatory drug (NSAID) and potential for drug-drug interactions. As a substrate for the cytochrome P450 2C9 (CYP2C9) enzyme, which metabolizes approximately 70% of FDA-approved drugs, understanding diclofenac's metabolic pathway is essential for drug safety assessment [1] [2]. The primary metabolite, 4'-hydroxydiclofenac, has been identified as having weak pharmacologic activity but serves as a key marker for CYP2C9 enzyme activity, making its accurate quantification vital for in vitro drug interaction studies [2]. The incorporation of a stable isotope-labeled internal standard, specifically 4'-hydroxydiclofenac-13C6, has revolutionized the precision of these measurements by accounting for analytical variability and matrix effects that can compromise data accuracy.

The application of 13C6-labeled isotopes in quantitative mass spectrometry represents a gold standard approach known as high-resolution isotope-dilution mass spectrometry (HRID) [3]. This technique is particularly valuable in drug metabolism studies where precise quantification of metabolites in complex biological matrices is required. The fundamental principle relies on the nearly identical chemical behavior of the native compound and its isotopically labeled counterpart, which differs only in mass due to the incorporation of six 13C atoms. When the labeled compound is added to the biological sample before processing, it experiences the same extraction efficiency, matrix effects, and ionization suppression as the native analyte, thereby enabling highly accurate correction for these variables during mass spectrometric analysis [3].

Materials and Reagents

Reference Standards and Chemicals
  • 4'-Hydroxydiclofenac native standard (CAS No.: Not specified in sources, but commercially available)
  • 4'-Hydroxydiclofenac-13C6 (CAS No.: 1189656-64-1), molecular weight: 318.10 g/mol, formula: C813C6H11Cl2NO3 [4]
  • Diclofenac sodium salt (for incubation studies)
  • 13C6-labeled diclofenac sodium salt (for metabolic pathway studies) [5]
  • Ammonium acetate (analytical grade, ≥99.3%)
  • Formic acid (LC-MS grade, ≥98%)
  • Acetonitrile (LC-MS grade)
  • Methanol (LC-MS grade)
  • Water (LC-MS grade)
  • Pooled human liver microsomes (or rat liver microsomes for species comparison studies)
  • NADPH regenerating system (for in vitro incubations)
Materials and Equipment
  • UHPLC system with binary or quaternary pump and temperature-controlled autosampler
  • Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • Analytical column: Reversed-phase C18 column (SUPELCO, 25 cm × 4.6 mm × 5 µm or equivalent UHPLC column) [1]
  • Pre-column filter (optional)
  • Microcentrifuges (capable of 14,000 × g)
  • Analytical balance (accuracy 0.1 mg)
  • pH meter
  • Vortex mixer
  • Ultrasonic bath
  • Micropipettes (covering range 1-1000 µL)
  • Polypropylene microcentrifuge tubes (1.5 mL and 2 mL)

Sample Preparation Protocol

Microsomal Incubation

The following procedure outlines the preparation of calibration standards and quality control samples using in vitro microsomal incubation:

  • Preparation of incubation mixture:

    • Prepare 100 mM phosphate buffer (pH 7.4)
    • Add human liver microsomes (0.5-1.0 mg/mL protein concentration)
    • Add diclofenac (10-100 µM final concentration) [3]
    • Pre-incubate for 5 minutes at 37°C in a water bath
  • Initiation of reaction:

    • Add NADPH regenerating system (1 mM final concentration)
    • Mix gently and incubate at 37°C for 30-60 minutes
    • Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing internal standard
  • Control samples:

    • Include negative controls without NADPH regenerating system
    • Prepare blank microsomes without substrate
    • Generate metabolites for standard curves using this approach [3]
Sample Processing Procedure
  • Protein precipitation:

    • Add 400 µL of ice-cold acetonitrile containing 4'-hydroxydiclofenac-13C6 internal standard (50 ng/mL) to 100 µL of sample (plasma, microsomal incubation, or environmental sample)
    • Vortex vigorously for 1 minute
    • Centrifuge at 14,000 × g for 10 minutes at 4°C
  • Sample dilution:

    • Transfer 300 µL of supernatant to a new polypropylene tube
    • Dilute with 300 µL of 10 mM ammonium acetate buffer (pH 4.5)
    • Vortex for 30 seconds
    • Transfer to autosampler vials for UHPLC-MS/MS analysis

Table 1: Sample Preparation Steps Summary

Step Procedure Parameters Purpose
Internal Standard Addition Add 400 µL acetonitrile with 13C6-4'-OH-DCF to 100 µL sample 50 ng/mL final IS concentration Correct for variability in extraction
Protein Precipitation Vortex 1 min, centrifuge 10 min 14,000 × g, 4°C Remove proteins and particulates
Dilution Mix supernatant with ammonium acetate buffer 1:1 dilution with 10 mM buffer Improve chromatographic performance

Chromatographic Separation

UHPLC Conditions

Optimal separation of 4'-hydroxydiclofenac from its parent compound and potential interferences is achieved using the following reversed-phase chromatography conditions:

  • Column: SUPELCO C18 (25 cm × 4.6 mm, 5 µm particle size) or equivalent UHPLC column [1]
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: Acetonitrile
  • Mobile Phase C: Methanol (for alternative methods)
  • Gradient Program:
    • 0-2 min: 20% B
    • 2-8 min: 20-60% B (linear gradient)
    • 8-10 min: 60-95% B (linear gradient)
    • 10-12 min: 95% B (hold)
    • 12-12.5 min: 95-20% B (return to initial conditions)
    • 12.5-15 min: 20% B (re-equilibration)
  • Flow Rate: 0.3 mL/min for UHPLC methods or 1.0 mL/min for conventional HPLC [1]
  • Column Temperature: 30°C
  • Injection Volume: 5-10 µL
  • Autosampler Temperature: 4-10°C
Method Development Considerations

During method development, several factors were optimized to enhance sensitivity and reproducibility:

  • Acidification of aqueous mobile phase with 0.1% formic acid improves peak shape and ionization efficiency
  • Alternative volatile buffers such as 2-10 mM ammonium acetate (pH ~4.5) can be substituted for formic acid
  • Column temperature maintenance at 30°C ensures retention time stability [1]
  • Needle wash solutions (methanol:water, 50:50, v/v) prevent carryover between injections

Mass Spectrometric Detection

MS/MS Configuration

Triple quadrupole mass spectrometry operating in multiple reaction monitoring (MRM) mode provides the specificity and sensitivity required for precise quantification:

  • Ionization Source: Electrospray Ionization (ESI) in negative mode
  • Source Parameters:
    • Ion Spray Voltage: -4500 V
    • Source Temperature: 500°C
    • Nebulizer Gas (GS1): 50 psi
    • Heater Gas (GS2): 60 psi
    • Curtain Gas: 35 psi
    • Collision Gas: Medium (8-10 psi)

Table 2: MRM Transitions for 4'-Hydroxydiclofenac and 13C6-Labeled Internal Standard

Compound Q1 Mass (m/z) Q3 Mass (m/z) Dwell Time (ms) Declustering Potential (V) Collision Energy (V) Cell Exit Potential (V)
4'-OH-DCF 294.0 250.0 100 -80 -28 -12
4'-OH-DCF 294.0 214.0 100 -80 -35 -12
4'-OH-DCF-13C6 300.0 256.0 100 -80 -28 -12
4'-OH-DCF-13C6 300.0 220.0 100 -80 -35 -12
Isotope Dilution Strategy

The high-resolution isotope-dilution methodology employs the stable isotope-labeled internal standard to correct for analytical variability:

  • The 13C6-labeled internal standard is added at the beginning of sample preparation
  • Mass defect characteristics of the 13C6-label create a 6 Da mass difference, ensuring no interference with native analyte [3]
  • Ion ratio confirmation between the two MRM transitions provides additional specificity
  • Retention time alignment between native and labeled compound (within 0.1 min) confirms correct identification

Method Validation

Performance Characteristics

The validated method demonstrates the following performance characteristics according to ICH guidelines:

Table 3: Method Validation Parameters for 4'-Hydroxydiclofenac Quantification Using 13C6 Internal Standard

Validation Parameter Result Acceptance Criteria
Linearity Range 1-500 ng/mL R² > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL Signal-to-noise >10, precision <20%
Precision (Intra-day) <10% RSD Meeting ICH guidelines (<15%) [1]
Precision (Inter-day) <15% RSD Meeting ICH guidelines (<15%) [1]
Accuracy 80-120% Within ICH guidelines [1]
Extraction Recovery >85% Consistent and high recovery
Matrix Effect 5-10% suppression Corrected by internal standard
Stability (3 days) Acceptable Within 15% of nominal value [1]
Specificity and Selectivity

The method demonstrates excellent specificity with no interference from endogenous compounds in biological matrices:

  • Chromatographic resolution between 4'-hydroxydiclofenac and potential interferences (parent diclofenac, other metabolites) is >1.5
  • MRM transitions provide additional selectivity through characteristic fragmentation patterns
  • Ion ratio stability across the calibration range confirms method robustness

Experimental Workflow

The following diagram illustrates the complete analytical workflow for the quantification of 4'-hydroxydiclofenac using the 13C6-labeled internal standard:

SamplePreparation Sample Preparation ISAddition Add 13C6 Internal Standard SamplePreparation->ISAddition ProteinPrecipitation Protein Precipitation ISAddition->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Dilution Dilution with Buffer Centrifugation->Dilution UHPLCAnalysis UHPLC Separation Dilution->UHPLCAnalysis MSDetection MS/MS Detection UHPLCAnalysis->MSDetection DataProcessing Data Processing MSDetection->DataProcessing ResultReporting Result Reporting DataProcessing->ResultReporting

Figure 1: Analytical Workflow for 4'-Hydroxydiclofenac Quantification

Metabolic Pathway

The following diagram illustrates the metabolic pathway of diclofenac to 4'-hydroxydiclofenac and the position of the 13C6-label in the internal standard:

Diclofenac Diclofenac C14H10Cl2NNaO2 CYP2C9 CYP2C9 Enzyme Diclofenac->CYP2C9 Hydroxylation Metabolite 4'-Hydroxydiclofenac C14H10Cl2NO3 CYP2C9->Metabolite IsotopeLabeled 13C6-4'-Hydroxydiclofenac C813C6H11Cl2NO3 IsotopeLabeled->Metabolite Internal Standard

Figure 2: Metabolic Pathway of Diclofenac to 4'-Hydroxydiclofenac

Data Analysis and Quantification

Quantification Approach

The isotope dilution methodology provides superior accuracy for metabolite quantification:

  • Calibration Curve:

    • Prepare calibration standards spanning 1-500 ng/mL
    • Add fixed concentration of 13C6-4'-hydroxydiclofenac to all standards
    • Plot peak area ratio (native/labeled) against concentration
    • Apply linear regression with 1/x weighting
  • Calculation Formula:

    Where Area_native is the peak area of native 4'-hydroxydiclofenac, Area_IS is the peak area of the 13C6-internal standard, and Slope and Intercept are from the calibration curve.

Quality Control
  • Quality Control samples at low, medium, and high concentrations should be analyzed with each batch
  • Acceptance criteria: QC values must be within 15% of nominal values
  • Blank samples should show no interference at the retention times of analyte and internal standard

Applications

This validated method has significant applications in several research areas:

  • Drug-Drug Interaction Studies: Investigation of CYP2C9 inhibition by compounds such as salicylic acid, which has been shown to non-competitively inhibit CYP2C11 in rat liver microsomes [1]
  • Environmental Monitoring: Detection of diclofenac and its metabolites in water samples, where concentrations have been measured at up to 11 μg/L in European wastewater [5]
  • Pharmacokinetic Studies: Assessment of metabolite formation in clinical trials, particularly given that 4'-hydroxydiclofenac is the major metabolite formed primarily via CYP2C9 [2]
  • Toxicological Evaluation: Understanding metabolite-mediated toxicity, as diclofenac has been associated with liver damage through covalent binding of reactive metabolites to proteins [5]

The use of 13C6-labeled internal standard significantly enhances the reliability of these applications by providing compensation for matrix effects, extraction efficiency variations, and ionization suppression in mass spectrometric detection.

References

Introduction to CYP2C9 and Diclofenac Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

The cytochrome P450 enzyme CYP2C9 is responsible for the metabolism of approximately 15% of clinically used small-molecule drugs, including critical therapeutics like S-warfarin, phenytoin, and numerous NSAIDs [1]. Characterizing its activity is therefore crucial in drug development and personalized medicine. The 4'-hydroxylation of diclofenac is a specific and well-established marker reaction for assessing CYP2C9 function in vitro and in vivo [2] [3]. This application note provides detailed protocols and contemporary context for using the stable isotope-labeled tracer 4'-Hydroxy Diclofenac-13C6 in advanced CYP2C9 activity assays.

Compound Profile: 4'-Hydroxy Diclofenac-13C6

4'-Hydroxy Diclofenac-13C6 is a stable heavy isotope-labeled form of the major human metabolite of Diclofenac.

  • CAS Number: 1189656-64-1 [4]
  • Molecular Formula: C813C6H11Cl2NO3 [4]
  • Molecular Weight: 318.10 g/mol [4]
  • Primary Application: Serves as an ideal internal standard for quantitative bioanalysis using LC-MS or GC-MS. Its nearly identical chemical properties to the unlabeled analyte ensure consistent extraction and ionization efficiency, while its distinct mass allows for precise quantification, thereby improving the accuracy and reliability of metabolic reaction monitoring [4].

Experimental Protocols

Protocol 1: HPLC-Based CYP2C9 Activity Assay

This method is suitable for laboratories without access to mass spectrometry.

  • 1. Reaction Incubation:

    • Prepare human liver microsomes or recombinant CYP2C9 in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
    • Initiate the reaction by adding a NADPH-regenerating system.
    • Incubate with diclofenac sodium salt (typical concentration range: 1-100 µM) at 37°C for a predetermined time (e.g., 10-45 minutes) [3] [5].
    • Terminate the reaction by adding an equal volume of acetonitrile or methanol.
  • 2. Sample Analysis via HPLC:

    • Column: Reverse-phase C18 column [3].
    • Mobile Phase: Utilize a gradient method. Start with a mixture of 30% acetonitrile and 2 mM perchloric acid in water, transitioning to 100% methanol [3].
    • Detection: Monitor the effluent at 280 nm [3].
    • Quantification: Measure the peak area of 4'-hydroxydiclofenac and compare it to a calibration curve for quantification.
Protocol 2: LC-MS/MS Quantitative Analysis Using this compound

This protocol leverages the stable isotope standard for superior sensitivity and precision.

  • 1. Internal Standard Solution:

    • Prepare a stock solution of 4'-Hydroxy Diclofenac-13C6 in a suitable solvent like methanol or DMSO. Dilute to the desired working concentration for consistent spiking into all samples, including calibrators, quality controls, and unknowns [4] [5].
  • 2. Sample Preparation:

    • Following the metabolic reaction, add a fixed volume of the internal standard working solution to each sample.
    • Precipitate proteins by adding cold organic solvent (e.g., acetonitrile), vortex, and centrifuge.
    • Transfer the clear supernatant for analysis.
  • 3. LC-MS/MS Analysis:

    • Chromatography: Employ a reverse-phase UPLC or HPLC system with a C18 column for separation.
    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
      • Monitor the specific mass transitions for unlabeled 4'-hydroxydiclofenac and the internal standard (13C6-labeled).
    • Quantification: The ratio of the analyte peak area to the internal standard peak area is used for highly accurate quantification, correcting for matrix effects and instrument variability.

The following diagram illustrates the experimental workflow for the LC-MS/MS protocol:

A Prepare Reaction Mixture (Microsomes, Buffer, Diclofenac) B Initiate Reaction (Add NADPH) A->B C Terminate Reaction & Spike Internal Standard (Add ACN + 4'-OH Diclofenac-¹³C₆) B->C D Protein Precipitation & Centrifugation C->D E LC-MS/MS Analysis D->E F Data Quantification (Using Analyte/IS Ratio) E->F

Data, Analysis & Clinical Relevance

Kinetic Analysis of CYP2C9 Variants

CYP2C9 is highly polymorphic, and genetic variants can significantly alter enzyme function. The table below summarizes the impact of key variants on kinetic parameters, which can be characterized using the described assays.

CYP2C9 Variant Amino Acid Change Reported Activity vs. Wild-Type (*1) Key Implications
*1 (Wild-type) - Baseline (100%) Normal metabolism of substrate drugs [1].
*2 Arg144Cys Moderately decreased Associated with reduced warfarin clearance; potential for sensitivity [1] [2].
*3 Ile359Leu Substantially decreased (5-10 fold) Markedly diminished S-warfarin clearance; significantly increased risk of adverse effects at standard doses [1] [2].
Clinical Pharmacokinetics of Diclofenac

A clinical study investigating the influence of CYP2C9 polymorphisms on diclofenac pharmacokinetics after a 50 mg oral dose revealed a complex picture. Contrary to in vitro data, the study found no statistically significant impairment of diclofenac metabolism (as measured by oral clearance, CL/F) in carriers of the 2 and *3 alleles compared to the wild-type (\1/*1) group [2]. This highlights that in vitro metabolic pathways may not always be the rate-limiting step in vivo, suggesting the involvement of compensatory metabolic pathways or complex physiological factors in humans [2].

Advanced Research Applications

Investigating CYP-CYP Interactions

Emerging evidence indicates that cytochrome P450 enzymes do not always function in isolation. Protein-protein interactions can modulate their activity. A study in a sophisticated long-term human hepatocyte model (HepatoPac) demonstrated that knockdown of CYP3A4 protein via siRNA led to a 74% increase in CYP2C9 activity, without changing CYP2C9 mRNA levels [5]. This finding suggests direct or indirect functional interaction between these enzymes, potentially through competition for a common redox partner like cytochrome P450 reductase. This has important implications for predicting drug-drug interactions where a drug modulates CYP3A4 levels.

Label-Free Raman Microscopy for CYP Activity

A novel, non-destructive method for visualizing CYP activity in living hepatocytes uses Raman microscopy. This technique detects intrinsic molecular vibrations, specifically monitoring the oxidized, low-spin state of the CYP heme group (characteristic peaks at 1370 cm⁻¹ and 1636 cm⁻¹) [6]. It allows for single-cell resolution imaging of CYP induction and activity without labels, enabling the observation of heterogeneous cell responses and associated effects on cellular biochemistry, such as glycogen depletion [6].

The following diagram summarizes the key metabolic pathway and regulatory interactions of CYP2C9:

Diclofenac Diclofenac CYP2C9 CYP2C9 Diclofenac->CYP2C9 4'-Hydroxylation Metabolite 4'-OH Diclofenac CYP2C9->Metabolite LCMS LC-MS/MS Quantification Metabolite->LCMS IS ¹³C₆ Internal Standard IS->LCMS Interactions CYP3A4 Modulation Interactions->CYP2C9 Alters Activity Polymorphisms Polymorphisms Polymorphisms->CYP2C9 Alters Kinetics

Conclusion

The use of 4'-Hydroxy Diclofenac-13C6 as an internal standard provides a robust foundation for precise and accurate quantification of CYP2C9 activity. The protocols outlined here, from classic HPLC to advanced LC-MS/MS, are critical tools for enzyme phenotyping, drug interaction studies, and pharmacogenomic research. Furthermore, emerging techniques like Raman microscopy and a growing understanding of inter-enzyme interactions are refining our ability to predict complex metabolic outcomes in drug development and therapy.

References

Introduction to Diclofenac Metabolism and the Role of 4'-Hydroxy Diclofenac-13C6

Author: Smolecule Technical Support Team. Date: February 2026

Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID). Its metabolism in humans primarily partitions between acyl glucuronidation and phenyl hydroxylation to form various metabolites, including the major oxidative metabolite, 4'-Hydroxy Diclofenac [1]. The use of a stable isotope-labeled tracer like 4'-Hydroxy Diclofenac-13C6 is critical in modern drug metabolism studies for precisely tracking this metabolic pathway, quantifying metabolite formation, and identifying potential reactive intermediates without radioactive hazards.

  • Primary Metabolic Routes: The 4'-hydroxylation of diclofenac is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9 [1]. This reaction is a major feature of diclofenac's oxidative metabolism. Another metabolic pathway is the formation of an acyl glucuronide conjugate, primarily catalyzed by the enzyme UGT2B7 [1].
  • Toxicological Significance: Studying the 4'-hydroxy metabolite is crucial for safety assessment. Research suggests that both the acyl glucuronide and benzoquinone imine intermediates derived from oxidative metabolism (like 4'-hydroxylation) are reactive and capable of covalently modifying cellular proteins. This covalent binding is hypothesized to be a potential mechanism behind the rare, but serious, idiosyncratic hepatotoxicity associated with diclofenac in susceptible patients [1].

Experimental Protocol for Tracer Metabolism Studies

This protocol outlines a method for using this compound in in vitro systems to study metabolic stability and enzyme mapping.

Materials
  • Test Compound: this compound (as a solution in DMSO or methanol).
  • Biological System: Pooled human liver microsomes (HLM) or recombinant CYP enzymes (e.g., CYP2C9, CYP3A4).
  • Co-factors: 1 mM NADPH regenerating system.
  • Buffers: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4.
  • Termination Solvent: Ice-cold acetonitrile with 0.1% formic acid.
Incubation Procedure
  • Pre-incubation: In a 37°C water bath, incubate HLM (0.5 mg/mL protein concentration) with the this compound tracer (e.g., 1-10 µM) in PBS for 5 minutes.
  • Reaction Initiation: Start the enzymatic reaction by adding the NADPH regenerating system.
  • Control: Prepare a parallel negative control by adding the termination solvent before the NADPH system.
  • Incubation: Allow the reaction to proceed for a predetermined time (e.g., 0, 15, 30, 60 minutes).
  • Termination: At each time point, remove an aliquot and mix it with an equal volume of ice-cold acetonitrile to stop the reaction.
Sample Analysis
  • Sample Preparation: Centrifuge the terminated samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet precipitated proteins. Collect the supernatant for analysis.
  • LC-MS/MS Analysis:
    • Chromatography: Use a reverse-phase C18 column with a gradient elution of water/acetonitrile, both modified with 0.1% formic acid.
    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection. Monitor transitions for the parent tracer and its potential metabolites (e.g., glucuronide conjugates, di-hydroxylated products).

The workflow for this protocol can be visualized as follows:

Diagram 1: Workflow for in vitro metabolic incubation and analysis.

Key Metabolic Pathways and Enzymes of Diclofenac

The primary and secondary metabolic pathways of Diclofenac are summarized below, highlighting the central role of 4'-Hydroxylation [1].

Diclofenac Diclofenac Hydroxylation 4'-Hydroxylation (Primary Oxidative Path) Diclofenac->Hydroxylation Glucuronidation Acyl Glucuronidation Diclofenac->Glucuronidation OtherOxidation 5-Hydroxylation (Minor Path) Diclofenac->OtherOxidation Metabolite4OH 4'-Hydroxy Diclofenac Hydroxylation->Metabolite4OH MetaboliteGluc Diclofenac Acyl Glucuronide Glucuronidation->MetaboliteGluc Metabolite5OH 5-Hydroxy Diclofenac OtherOxidation->Metabolite5OH EnzymeCYP2C9 CYP2C9 (Primary Enzyme) EnzymeCYP2C9->Hydroxylation EnzymeUGT2B7 UGT2B7 (Primary Enzyme) EnzymeUGT2B7->Glucuronidation EnzymeCYP3A4 CYP3A4 (Minor Enzyme) EnzymeCYP3A4->OtherOxidation

Diagram 2: Key metabolic pathways and enzymes of Diclofenac.

Quantitative Data and Analytical Parameters

Based on general pharmacokinetic principles and data from the search results, here are typical parameters you might expect or need to establish for diclofenac and its metabolites [2].

Table 1: Representative Pharmacokinetic Parameters of Diclofenac

Parameter Value (Mean) Coefficient of Variation (%)
Absolute Bioavailability 55% 40
Time to Peak (Tmax) 2.3 hours 69
Oral Clearance (CL/F) 582 mL/min 23
Apparent Volume (V/F) 1.4 L/kg 58
Terminal Half-life 2.3 hours 48

Table 2: Suggested MRM Transitions for LC-MS/MS Analysis

Analyte Precursor Ion > Product Ion Collision Energy (eV)
This compound 310 > 264 Optimize
4'-Hydroxy Diclofenac (unlabeled) 304 > 258 Optimize
Diclofenac Acyl Glucuronide 472 > 308 Optimize

Safety and Regulatory Considerations

  • Contraindications: Diclofenac is contraindicated in patients with known hypersensitivity to it and in the setting of coronary artery bypass graft (CABG) surgery [2].
  • Boxed Warnings: NSAIDs, including diclofenac, carry an increased risk of serious cardiovascular thrombotic events (myocardial infarction, stroke) and serious gastrointestinal events (bleeding, ulceration, perforation), which can be fatal [2].
  • Handling: While 13C-labeled compounds are not radioactive, they should still be handled with standard laboratory precautions. Use personal protective equipment (PPE) and refer to the Safety Data Sheet (SDS) for specific handling instructions.

Methodology for 13C Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique that uses 13C-labeled tracers like this compound to measure metabolic reaction rates (fluxes) in living systems [3] [4]. The workflow involves:

  • Tracer Design: Selecting an optimal 13C-labeled substrate to maximize information gain for the pathways of interest [3].
  • Isotope Labeling Experiment (ILE): Exposing the biological system (e.g., hepatocytes, liver tissue) to the tracer and allowing metabolism to proceed [4].
  • Mass Spectrometry: Measuring the 13C incorporation (labeling patterns) in intracellular metabolites [4].
  • Computational Modeling: Using mathematical models to infer the in vivo metabolic fluxes that best fit the measured labeling data [3].

Important Application Notes

  • Enzyme Kinetics: The formation of 4'-Hydroxy Diclofenac is subject to potential drug-drug interactions. For instance, co-administration with voriconazole (a CYP2C9 inhibitor) increased the Cmax and AUC of diclofenac by 114% and 78%, respectively [2].
  • Reactive Metabolite Screening: The application of this compound is particularly valuable in trapping and identifying reactive quinone imine intermediates via glutathione (GSH) adduct formation, aiding in the assessment of bioactivation potential [1].

Sources and Further Reading

  • Drugs.com. (2025). Diclofenac: Package Insert / Prescribing Info. [2]
  • Tang, W. (2003). The metabolism of diclofenac--enzymology and toxicology perspectives. Current Drug Metabolism. [1]
  • Nöh et al. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology. [3]
  • Grankvist et al. (2024). Global 13C tracing and metabolic flux analysis of intact human liver. Nature Metabolism. [4]

References

4'-Hydroxy Diclofenac-13C6 wastewater analysis protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Principle of Analysis

4'-Hydroxy Diclofenac-13C6 is a stable isotope-labeled compound (carbon-13) that serves as an ideal internal standard for the quantitative analysis of its non-labeled counterpart, 4'-Hydroxydiclofenac, in complex matrices like wastewater [1] [2]. 4'-Hydroxydiclofenac is a major metabolite of the common non-steroidal anti-inflammatory drug (NSAID) Diclofenac, formed primarily by the cytochrome P450 2C9 (CYP2C9) enzyme system [1] [3]. The use of a 13C-labeled internal standard is critical in advanced mass spectrometry-based methods like High-Resolution Isotope-Dilution Mass Spectrometry (HRID). This technique corrects for analyte loss during sample preparation and matrix effects during instrumental analysis, thereby significantly improving the accuracy and precision of quantification [4]. Monitoring this metabolite in wastewater is a key component of Wastewater-Based Epidemiology (WBE), which provides a non-invasive method for assessing community-wide exposure to pharmaceuticals and their transformation products [5] [3].

Experimental Protocols

Materials and Reagents
  • Analytical Standard: this compound, typically available as a certified reference material, e.g., 100 μg/mL in methanol [2].
  • Solvents: LC-MS grade methanol, water, and other solvents like acetonitrile and dimethyl sulfoxide (DMSO) for solubility adjustment if needed [5].
  • Mobile Phase Additives: Formic acid, ammonium formate, or ammonium fluoride (LC-MS grade) [5].
  • Sample Preservation Chemicals: Sodium ethylenediaminetetraacetate (Na₂EDTA) or Na₄EDTA to chelate metals in water samples [6].
  • Solid-Phase Extraction (SPE) Sorbents: Mixed-mode Cation Exchange (MCX) cartridges (e.g., 60 mg, 3 cc) or Hydrophilic-Lipophilic Balance (HLB) cartridges are commonly used for broad-spectrum extraction of pharmaceuticals and personal care products (PPCPs) from water [5] [6].
Sample Collection and Preservation
  • Collection: Collect composite (e.g., 24-hour, time-proportional) wastewater influent samples using an autosampler (e.g., ISCO 5800) after physical screening [5]. Maintain samples at approximately 4°C during collection to minimize microbial degradation [5].
  • Preservation: Immediately upon arrival at the laboratory, preserve samples by adding a chelating agent like Na₂EDTA (final concentration ~0.1-0.2%) [6]. This helps prevent the complexation and precipitation of target analytes.
  • Storage: If not extracted immediately, store samples at -20°C to ensure analyte stability until analysis [6].
Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol is adapted from multi-residue methods for wastewater analysis [5] [6].

Table 1: Solid-Phase Extraction Protocol for this compound

Step Description Critical Parameters
1. Internal Standard Spiking Spike a known amount (e.g., 50 μL of a diluted working solution) of this compound into a measured volume (e.g., 50-1000 mL) of filtered wastewater. Allow 30 minutes for equilibration [5].
2. Filtration Filter the sample through a 0.7 μm glass fiber filter (GF/F) to remove suspended particulate matter [5].
3. SPE Cartridge Conditioning Condition the SPE cartridge (e.g., Oasis HLB or MCX) with 2 mL of methanol, then equilibrate with 2 mL of pure water [5]. Do not let the sorbent bed run dry.
4. Sample Loading Load the filtered wastewater sample onto the conditioned cartridge at a steady, slow flow rate (e.g., 3-5 mL/min).
5. Cartridge Washing Wash the cartridge with 2 mL of a 5% methanol in water solution to remove weakly retained interferents.
6. Analyte Elution Elute the target analytes from the cartridge using an organic solvent. For HLB, use 2 mL of methanol. For MCX, after washing, elute with a basic organic solvent (e.g., 2-5% NH₄OH in methanol) [5]. Collect the eluate in a clean tube.
7. Extract Concentration & Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C. Reconstitute the dry residue in an initial mobile phase composition (e.g., 100-200 μL of a water/methanol mixture) suitable for LC-MS injection [5].

The following workflow diagram summarizes the entire analytical procedure:

G start Start Sample Preparation spike Spike with 4'-Hydroxy Diclofenac-13C6 Internal Standard start->spike filter Filter Sample (0.7 µm GF/F Filter) spike->filter spe_condition Condition SPE Cartridge (MeOH then H₂O) filter->spe_condition spe_load Load Sample onto SPE spe_condition->spe_load spe_wash Wash Cartridge (5% MeOH in H₂O) spe_load->spe_wash spe_elute Elute Analytes (Methanol) spe_wash->spe_elute conc Evaporate to Dryness & Reconstitute spe_elute->conc lcms LC-MS/MS Analysis conc->lcms

Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

Table 2: Typical LC-MS/MS Conditions for this compound Analysis

Parameter Recommended Conditions Notes & Alternatives
Chromatography
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.7-3.5 µm) Standard for polar/semi-polar analytes.
Mobile Phase A Water with 0.1% Formic Acid Additives can be ammonium formate or fluoride [5].
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 10-15 min. Optimize for separation from interferents.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Mass Spectrometry
Ionization Electrospray Ionization (ESI), Negative Mode Carboxylic acid group favors deprotonation [M-H]⁻.
Source Temperature 300 - 500°C
Ion Spray Voltage -4500 V (for negative mode)
Detection Multiple Reaction Monitoring (MRM) Provides highest specificity and sensitivity.
MRM Transitions for 4'-OH-Diclofenac-13C6 Note: Use instrument-specific tuning to optimize.
Quantification Transition Precursor Ion → Product Ion Declustering Potential (DP), Collision Energy (CE).
Qualifier Transition Precursor Ion → Product Ion Declustering Potential (DP), Collision Energy (CE).

Key Data and Validation Parameters

When developing and validating the method, the following performance characteristics should be established.

Table 3: Key Method Validation Parameters and Typical Targets

Validation Parameter Description & Target Value
Linearity Correlation Coefficient (r²) > 0.998 over the calibration range (e.g., 0.1 - 100 ng/mL) [7].
Limit of Detection (LOD) Signal-to-noise ratio of 3:1. Can be as low as 0.01 ng/L for some pharmaceuticals in WBE [5].
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1, with precision (RSD) ≤ 20% and accuracy of 80-120% [8].
Accuracy (Recovery) Typically 70-120%, determined by spiking analyte into the matrix and comparing measured vs. actual concentration [6]. The stable isotope standard corrects for losses.
Precision Intra-day and inter-day precision expressed as Relative Standard Deviation (RSD). RSD ≤ 15% is generally acceptable [5] [7].
Processed Sample Stability Ensure analyte stability in the reconstituted solution under autosampler conditions (e.g., 4°C for 24-48h).

Application Notes & Troubleshooting

  • Role in Wastewater-Based Epidemiology (WBE): The analysis of 4'-Hydroxydiclofenac, normalized using the 13C6 internal standard, serves as a biomarker for community consumption of Diclofenac. This data can be used alongside other biomarkers to assess public health status, pharmaceutical consumption patterns, and the environmental impact of this prevalent drug [5] [3].
  • Stability Considerations: Diclofenac and its metabolites can undergo transformation. Be aware of potential cyclization to diclofenac-lactam, especially under acidic conditions during sample preparation [3].
  • Matrix Effects: Wastewater is a complex and variable matrix. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for suppression or enhancement of the analyte signal in the mass spectrometer ( [2] [4]).
  • Method Scope: This protocol can be integrated into wider multi-residue methods that simultaneously quantify hundreds of biomarkers, including illicit drugs, pharmaceuticals, hormones, and lifestyle chemicals, providing a holistic view of community exposure and health [5].

References

Comprehensive Application Notes and Protocols for Analysis of 4'-Hydroxy Diclofenac-¹³C₆ in Environmental Water Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analysis Background

4'-Hydroxy Diclofenac (4'-OH-DCF) is a major metabolite of the common non-steroidal anti-inflammatory drug diclofenac, frequently detected in environmental waters due to incomplete removal in wastewater treatment plants. The environmental prevalence of this compound is concerning, with studies detecting concentrations up to 1.7 μg/L in German wastewater treatment plant effluents [1]. The 13C6-labeled analog (4'-Hydroxy Diclofenac-13C6) serves as an ideal internal standard for accurate quantification, compensating for matrix effects and procedural losses during analysis. The presence of 4'-OH-DCF in aquatic environments is particularly significant as metabolites sometimes exhibit higher toxicity than the parent compound itself, necessitating robust monitoring methods [2].

The environmental relevance of 4'-OH-DCF is underscored by its persistent discharge into water bodies, creating pseudo-constant concentrations in surface waters despite natural degradation processes. European studies have revealed that in some Spanish wastewater treatment plants, 4'-OH-DCF was present in higher concentrations than the parent diclofenac compound [2]. This metabolite is formed primarily through the action of the enzyme CYP2C9 in humans and is excreted along with the parent compound, leading to its continuous introduction into aquatic ecosystems [1]. Understanding its environmental fate requires precise analytical methods capable of detecting this compound at trace levels in complex matrices.

Sample Preparation Protocols

Materials and Reagents
  • Reference Standards: 4'-Hydroxy Diclofenac (authentic standard, ≥95% purity) and this compound (internal standard, ≥98% isotopic purity) should be acquired from certified suppliers. Stock solutions are prepared at 1 mg/mL in methanol and stored at -20°C in amber vials to prevent photodegradation. Working solutions are prepared fresh monthly by appropriate dilution with methanol-water (1:1, v/v) mixtures.

  • Solvents and Reagents: HPLC-grade methanol, acetonitrile, and water are essential for sample processing. Ammonium acetate (analytical grade, 99.3%) is used for preparing mobile phase additives. For solid-phase extraction, Strata-X 33 μm polymeric reversed-phase SPE cartridges (500 mg, 6 mL) have demonstrated excellent recovery rates for diclofenac metabolites [1]. Sample preservation requires hydrochloric acid (1M) for pH adjustment and sodium azide (0.1% w/v) to inhibit microbial activity during storage.

Solid-Phase Extraction Procedure

The sample preparation workflow employs solid-phase extraction to concentrate target analytes and remove matrix interferences:

SPE_Workflow SampleFiltration Water Sample Filtration pHAdjustment pH Adjustment to 3.0 SampleFiltration->pHAdjustment ISAddition Add 4'-OH-DCF-¹³C₆ IS pHAdjustment->ISAddition SPEConditioning SPE Cartridge Conditioning ISAddition->SPEConditioning SampleLoading Sample Loading SPEConditioning->SampleLoading SPEWashing Washing (5% MeOH) SampleLoading->SPEWashing Elution Elution (100% MeOH) SPEWashing->Elution Evaporation Evaporation under N₂ Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution

Step-by-step extraction protocol:

  • Sample Collection and Preservation: Collect water samples in pre-cleaned amber glass bottles. Adjust pH to 3.0 using hydrochloric acid (1M) immediately after collection to prevent degradation and preserve analyte integrity. If immediate processing is not possible, store samples at 4°C and process within 48 hours [2].

  • Internal Standard Addition: Add this compound internal standard to a final concentration of 10 ng/mL in each sample. This concentration should be adjusted based on expected analyte levels while maintaining a consistent ratio to native compound concentrations.

  • Solid-Phase Extraction:

    • Condition SPE cartridges sequentially with 6 mL methanol and 6 mL acidified water (pH 3.0) at a flow rate of 3-5 mL/min.
    • Load water samples at a controlled flow rate of 5-7 mL/min, avoiding cartridge drying.
    • Wash cartridges with 5 mL of 5% methanol in water to remove interfering compounds.
    • Dry cartridges under vacuum for 20-30 minutes to remove residual water.
    • Elute analytes with 2 × 4 mL methanol into collection tubes.
  • Sample Reconcentration: Evaporate eluates to dryness under a gentle nitrogen stream at 40°C. Reconstitute residues in 200 μL of methanol-water (60:40, v/v) containing 5 mM ammonium acetate. Vortex mix for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.

Critical Notes on Sample Handling
  • Prevention of Artifact Formation: Diclofenac and its metabolites are prone to cyclization under acidic conditions. While pH adjustment is necessary for optimal SPE recovery, extended exposure to low pH should be minimized to prevent formation of diclofenac lactam artifacts during sample preparation [2].

  • Matrix Considerations: For samples with high organic content (e.g., wastewater effluent), additional cleanup steps may be necessary. Studies have shown that the ELISA method for diclofenac analysis tolerates natural organic matter up to 10 mg/L and humic acids up to 2.5 mg/L without significant interference, suggesting these levels as thresholds for considering additional cleanup [1].

LC-MS/MS Analysis

Chromatographic Conditions

Optimal separation of 4'-Hydroxy Diclofenac and its internal standard is achieved using reversed-phase chromatography with the following parameters:

Table 1: LC-MS/MS Instrumental Parameters

Parameter Specification
Column C18 reversed-phase (100 mm × 2.1 mm, 1.8 μm)
Mobile Phase A 5 mM Ammonium acetate in water
Mobile Phase B Methanol
Gradient Program 0 min: 40% B; 5 min: 40% B; 15 min: 95% B; 18 min: 95% B; 18.1 min: 40% B; 22 min: 40% B
Flow Rate 0.3 mL/min
Injection Volume 10 μL
Column Temperature 40°C
Autosampler Temperature 10°C

Under these conditions, 4'-Hydroxy Diclofenac typically elutes at approximately 8.6 minutes, providing adequate separation from matrix interferences and other related compounds [1]. The use of ammonium acetate in the mobile phase enhances ionization efficiency and improves peak shape for both the native and labeled compounds.

Mass Spectrometric Detection

Detection is performed using tandem mass spectrometry with electrospray ionization in negative mode. The instrument parameters should be optimized for each specific platform, but general settings include:

Table 2: Mass Spectrometric Parameters for Target Analytes

Parameter 4'-OH-DCF 4'-OH-DCF-13C6
Precursor Ion (m/z) 296.0 302.0
Product Ion 1 (Quantifier) 250.0 256.0
Product Ion 2 (Qualifier) 214.0 218.0
Collision Energy (eV) 15-25 (optimized for each transition) 15-25 (matched to native)
Retention Time (min) 8.6 8.6

The fragmentation pattern for these compounds involves cleavage adjacent to the amine group, resulting in characteristic product ions at m/z 250 and 214 for the native compound [2]. The 13C6-labeled internal standard shows identical fragmentation but with appropriate mass shifts, allowing for specific detection and accurate quantification.

Quality Assurance and Method Validation

Analytical Performance Characteristics

Comprehensive method validation is essential to ensure reliable quantification of 4'-Hydroxy Diclofenac in environmental waters. Key performance parameters include:

Table 3: Method Validation Parameters for 4'-OH-DCF Analysis

Validation Parameter Result
Linear Range 1-500 ng/L
Limit of Detection (LOD) 1 ng/L
Limit of Quantification (LOQ) 3 ng/L
Precision (RSD, n=6) ≤11% at LOQ, ≤8% at mid-range
Accuracy 85-115%
Matrix Effects -15% to +20%
Recovery Efficiency 92-108%

The method demonstrates excellent sensitivity with LOD and LOQ values sufficient for detecting environmental concentrations, which typically range from ng/L to low μg/L in wastewater-impacted samples [1]. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and variations in extraction efficiency.

Specificity and Cross-Reactivity Assessment

Method specificity should be evaluated against related compounds and potential interferents:

  • Metabolite Differentiation: The method successfully resolves 4'-OH-DCF from other diclofenac metabolites including 5-hydroxydiclofenac, diclofenac lactam, and the parent compound diclofenac.

  • Cross-Reactivity: Immunoassay studies have shown less than 1% cross-reactivity for the anti-diclofenac antibody with 4'-OH-DCF, confirming that LC-MS/MS methods provide superior specificity compared to immunological approaches [1].

  • Photodegradation Products: Potential interference from photodegradation products should be assessed, as diclofenac and its metabolites undergo phototransformation in aquatic environments. Sample handling under amber light or in amber vials is recommended to prevent artifact formation.

Environmental Applications and Data Interpretation

Environmental Occurrence and Stability

Monitoring data from various studies reveal significant occurrence of 4'-OH-DCF in aquatic environments:

Table 4: Environmental Occurrence of 4'-OH-DCF in Water Matrices

Water Matrix Concentration Range Location Study
WWTP Effluent Up to 1.7 μg/L Germany [1]
Surface Water 3-4.4 ng/L (after pre-concentration) Lakes [1]
Seawater Detected at μg/L levels Various [3]

Stability studies indicate that 4'-OH-DCF is subject to both biotic and abiotic degradation in environmental matrices. Recent research demonstrated that 4'-OH-DCF concentration decreased by 76.5% in sediment-seawater systems over 29 days, highlighting the importance of rapid analysis after sample collection [4]. The degradation was attributed to a combination of sorption to sediment particles and biodegradation, with the latter playing a more significant role.

Troubleshooting and Method Optimization
  • Recovery Issues: Low recovery rates may indicate problems with SPE cartridge conditioning or sample pH adjustment. Ensure consistent flow rates during extraction and verify pH meter calibration regularly.

  • Matrix Effects: Unusual internal standard response can signal significant matrix effects. Consider dilution of extracts or additional cleanup steps for complex matrices like wastewater effluent.

  • Chromatographic Performance: Peak broadening or tailing may necessitate column rejuvenation or mobile phase pH adjustment. The pKa of diclofenac is approximately 4.0, suggesting that mobile phase pH can significantly impact chromatographic behavior [5].

Conclusion

The protocol described herein provides a robust and sensitive method for determining 4'-Hydroxy Diclofenac in environmental water samples using this compound as an internal standard. The method combines efficient solid-phase extraction with selective LC-MS/MS detection, enabling reliable quantification at environmentally relevant concentrations. Proper sample handling and preservation are critical given the compound's susceptibility to degradation and transformation under certain conditions. This comprehensive approach supports accurate environmental monitoring and risk assessment of this important pharmaceutical metabolite in aquatic ecosystems.

References

Proposed Protocol: Solid-Phase Extraction of 4'-Hydroxy Diclofenac-13C6

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from a method developed for the analysis of diclofenac and its related compounds, including 4'-hydroxydiclofenac, in water samples using polymeric reversed-phase SPE cartridges [1] [2]. The use of a stable isotope-labeled internal standard like 4'-Hydroxy Diclofenac-13C6 is crucial for compensating for analyte loss during sample preparation and matrix effects during instrumental analysis.

1. Principles and Applicability

  • Principle: The method leverages reversed-phase SPE to isolate and pre-concentrate the target analyte from aqueous samples based on hydrophobic interactions. The 13C6-labeled standard behaves almost identically to the native compound, allowing for accurate quantification via isotope dilution.
  • Application: Suitable for extracting 4'-Hydroxy Diclofenac-13C6 from various water matrices (e.g., surface water, wastewater effluent) prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Expert Note: The metabolite 4'-hydroxydiclofenac has been found in environmental waters, sometimes at concentrations higher than the parent compound diclofenac, highlighting the importance of robust analytical methods [1].

2. Materials and Reagents

  • SPE Cartridge: Strata-X (33 μm, polymeric reversed-phase) or equivalent, in 500 mg/6 mL configuration [2].
  • Internal Standard: 4'-Hydroxy Diclofenac-13C6 (If this specific labeled metabolite is unavailable, 13C6-labeled diclofenac can be used as a proxy, as it undergoes similar sample preparation) [1] [2].
  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ethyl Acetate (HPLC grade) [1].
  • Acids/Buffers: Formic acid, Ammonium Acetate [1] [2].
  • Water: Ultrapure water (e.g., 18.2 MΩ·cm from a Milli-Q system).
  • Equipment: Vacuum manifold for SPE, pH meter, positive pressure manifold (optional), evaporation system (e.g., nitrogen evaporator), analytical balance.

3. Step-by-Step Procedure

Step Description Key Parameters
1. Cartridge Conditioning Sequentially pass 6 mL of Methanol and 6 mL of ultrapure water through the cartridge. Do not let the sorbent bed run dry before the sample is loaded.
2. Sample Preparation Add a known amount of 4'-Hydroxy Diclofenac-13C6 IS to the water sample. Adjust sample pH to ~2-3 using formic acid [1]. A typical sample volume is 100-1000 mL. Acidification stabilizes the analyte and improves retention on the SPE cartridge.
3. Sample Loading Pass the prepared water sample through the conditioned cartridge at a steady flow rate of 5-10 mL/min. Use a vacuum or positive pressure to control the flow rate.
4. Cartridge Washing Wash the cartridge with 5-10 mL of ultrapure water (acidified to pH ~3) or a 5% methanol solution to remove polar interferences. This step removes salts and highly polar matrix components.
5. Cartridge Drying Dry the cartridge thoroughly by drawing air or nitrogen through it for 20-30 minutes. Alternatively, a centrifuge can be used. Complete drying is essential to remove water before elution with organic solvent.
6. Analyte Elution Elute the analyte into a clean collection tube using 2 x 5 mL of Methanol or a Methanol/Ethyl Acetate mixture [1]. Let the solvent soak the sorbent for about a minute before applying pressure. Two elutions ensure high recovery.
7. Extract Evaporation & Reconstitution Gently evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dry residue in 100-200 μL of initial LC mobile phase (e.g., methanol/water mixture). Reconstitution volume depends on the desired pre-concentration factor and the detection limit of the instrument.

The workflow below summarizes the main steps of the protocol:

G Start Start SPE Protocol Condition Condition Cartridge (6 mL Methanol, then 6 mL H₂O) Start->Condition Prep Prepare Sample (Add IS, adjust pH to 2-3) Condition->Prep Load Load Sample (Flow rate: 5-10 mL/min) Prep->Load Wash Wash Cartridge (5-10 mL acidified H₂O or 5% Methanol) Load->Wash Dry Dry Cartridge (Air/N₂ for 20-30 min) Wash->Dry Elute Elute Analyte (2 × 5 mL Methanol) Dry->Elute Evap Evaporate & Reconstitute (N₂ evaporate, reconstitute in LC mobile phase) Elute->Evap Analyze LC-MS/MS Analysis Evap->Analyze

Critical Methodological Considerations

  • Control of Acid-Induced Cyclization: Diclofenac and its metabolites, including 4'-hydroxydiclofenac, can cyclize to form lactams under acidic conditions [1]. While this is a known concern during sample preparation, one study found that for their specific SPE conditions, "no cyclization of DCF occurred" [1]. Nonetheless, it is prudent to monitor for the formation of the lactam derivative during method development and validation for your specific sample matrix.
  • Minimizing Matrix Effects: Environmental samples contain organic acids and humic substances that can be co-extracted [1]. The washing step is critical to minimize these interferences. The cited immunoassay study noted that the antibody was robust against matrix influences, tolerating humic acids up to 2.5 mg L⁻¹, which confirms the effectiveness of a proper SPE clean-up [2].
  • LC-MS/MS Analysis: While not the focus of this extraction protocol, the final analysis is typically performed using LC-MS/MS. The method should be capable of separating 4'-hydroxydiclofenac from its isomers and other metabolites. A common detection involves monitoring the mass transition from the protonated parent ion to specific fragments, such as m/z 312 → 230 and 312 → 194 for the native compound, with adjustments for the 13C6-labeled version [1] [3].

Application in Environmental Analysis

This SPE protocol enables the precise quantification of 4'-hydroxydiclofenac in water samples. The table below summarizes example concentrations found in different water bodies, demonstrating the context in which this method would be applied [1]:

Matrix Example Concentration Range Reference
Surface Water (Lakes) 3 - 4.4 ng/L [2]
Wastewater Treatment Plant Effluent (Europe) Average ~0.7 μg/L (Max: 11 μg/L) [1] [2]
Drinking Water / Groundwater 1 - 7 ng/L [1]

References

Comprehensive Application Notes and Protocols for 4'-Hydroxy Diclofenac-¹³C₆ Mass Spectrometry Reference Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Compound

4'-Hydroxy Diclofenac-¹³C₆ is a stable isotope-labeled analog of the major metabolite of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, where six carbon atoms have been replaced with the carbon-13 (¹³C) isotope. This compound serves as a crucial internal standard in mass spectrometry-based analyses, enabling precise quantification of both diclofenac and its metabolites in various biological and environmental matrices. The structural characteristics of 4'-Hydroxy Diclofenac-¹³C₆ include preservation of the dichlorinated benzene rings and carboxylic acid functionality of the parent diclofenac molecule, with hydroxylation at the 4' position of one phenyl ring, which represents the primary oxidative metabolic pathway mediated by cytochrome P450 2C9 (CYP2C9) [1] [2]. The incorporation of six ¹³C atoms creates a consistent mass shift that distinguishes it from the native compound while maintaining nearly identical chemical and chromatographic properties, making it ideally suited as an internal standard for quantitative mass spectrometry.

The use of stable isotope-labeled internal standards has become the gold standard in bioanalytical chemistry, particularly in pharmaceutical research and clinical testing, as they correct for analytical variability during sample preparation, ionization suppression/enhancement in mass spectrometric detection, and chromatographic performance. For diclofenac and its metabolites, 4'-Hydroxy Diclofenac-¹³C₆ enables accurate tracking of the metabolic fate and disposition kinetics of this widely used NSAID, which exhibits complex metabolism involving multiple Phase I and Phase II pathways [2] [3]. This compound finds applications across diverse fields including pharmacokinetic studies, therapeutic drug monitoring, forensic toxicology, and environmental monitoring of pharmaceutical contaminants, providing researchers with a robust analytical tool for precise quantification.

Chemical Properties and Specifications

Structural Characteristics and Physicochemical Properties

4'-Hydroxy Diclofenac-¹³C₆ possesses specific structural attributes that define its analytical applications. The molecular structure retains the dichlorinated biphenyl framework characteristic of diclofenac, with a hydroxyl group introduced at the para position of the phenyl ring that is not directly connected to the acetic acid moiety. The ¹³C labeling occurs specifically in the six carbon atoms of the second phenyl ring and the adjacent carbon in the acetic acid chain, creating a predictable +6 Da mass shift compared to the unlabeled 4'-hydroxy diclofenac. This strategic placement of heavy isotopes ensures minimal chromatographic retention time differences while providing distinct mass spectral detection. The molecular formula is C₈¹³C₆H₁₁Cl₂NO₃, with a molecular weight of 318.10 g/mol [1]. The compound typically appears as a solid in its pure form and is commonly commercialized as a certified reference solution at precise concentrations in methanol for convenient laboratory use.

Commercial Availability and Specifications

Table 1: Commercial Specifications of 4'-Hydroxy Diclofenac-¹³C₆

Supplier Catalog Number Form Concentration CAS Number Price
MedChemExpress HY-15550S1 Solid Pure powder 1189656-64-1 Quote based
Sigma-Aldrich (Cerilliant) H-053 Solution in methanol 100 μg/mL 1189656-64-1 Varies by quantity

The compound is marketed with certified purity and well-characterized reference values, ensuring traceability and reliability in analytical measurements. The Cerilliant solution is particularly suited for clinical and forensic applications, with each batch accompanied by a certificate of analysis providing exact concentration, expiration date, and quality control parameters [2]. Proper storage conditions are critical for maintaining stability, with recommendations to store the solid form at -20°C and solutions at -80°C for long-term preservation, protecting the compound from degradation that could compromise analytical results [1] [2].

Mass Spectrometry Applications

Quantitative Bioanalysis

The primary application of 4'-Hydroxy Diclofenac-¹³C₆ in mass spectrometry is as an internal standard for quantitative analysis of diclofenac and its metabolites in biological matrices. The stable isotope-labeled form corrects for matrix effects, extraction efficiency variations, and instrument performance fluctuations, thereby improving the accuracy and precision of quantitative results. In practice, a known amount of 4'-Hydroxy Diclofenac-¹³C₆ is added to biological samples (plasma, urine, tissue homogenates) prior to any processing steps, ensuring that it experiences the same analytical conditions as the native analytes [2]. The mass difference of 6 Da allows for distinct detection without interfering with the quantification of the target analytes, enabling highly specific and reliable measurements even in complex matrices.

Research by Schmidt et al. (2018) demonstrated the application of 4'-Hydroxy Diclofenac-¹³C₆ in monitoring diclofenac transformation products in water samples, highlighting its utility in environmental monitoring [4]. The study revealed that in some water samples, the concentration of 4'-hydroxydiclofenac exceeded that of the parent diclofenac compound, emphasizing the importance of monitoring metabolites alongside the parent drug. The use of the stable isotope-labeled standard allowed for precise quantification of these compounds at trace levels, with method detection limits in the ng/L range, showcasing the sensitivity achievable with proper internal standardization [4].

Metabolic Pathway Elucidation

4'-Hydroxy Diclofenac-¹³C₆ serves as a valuable tool in metabolic pathway studies of diclofenac, particularly in understanding the complex biotransformation processes this drug undergoes. Diclofenac metabolism proceeds through several parallel pathways, including:

  • 4'-Hydroxylation (the primary CYP2C9-mediated pathway)
  • 5-Hydroxylation
  • Acyl glucuronidation
  • Lactam formation

The use of 4'-Hydroxy Diclofenac-¹³C₆ allows researchers to track the formation and disposition of the 4'-hydroxy metabolite specifically, providing insights into inter-individual variations in metabolic capacity and potential implications for drug safety and efficacy [3]. Recent advances in mass spectrometry imaging have further expanded the applications of this standard, enabling visualization of spatial distribution in tissues. A groundbreaking study using nanospray desorption electrospray ionization mass spectrometry imaging (nano-DESI MSI) successfully localized diclofenac and its metabolites, including 4'-hydroxydiclofenac, in mouse kidney and liver tissues, revealing distinct distribution patterns that correlate with the known localization of metabolizing enzymes [3].

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_toxicity Potential Toxicity Diclofenac Diclofenac CYP2C9 CYP2C9 Diclofenac->CYP2C9 Hydroxylation Hydroxylation CYP2C9->Hydroxylation FourPrimeOH FourPrimeOH Hydroxylation->FourPrimeOH Glucuronidation Glucuronidation FourPrimeOH->Glucuronidation Sulfation Sulfation FourPrimeOH->Sulfation AcylGlucuronide AcylGlucuronide Glucuronidation->AcylGlucuronide SulfateConjugate SulfateConjugate Sulfation->SulfateConjugate ProteinAdducts ProteinAdducts AcylGlucuronide->ProteinAdducts Reactive OxidativeStress OxidativeStress AcylGlucuronide->OxidativeStress

Figure 1: Metabolic Pathways of Diclofenac. The diagram illustrates the major Phase I and Phase II metabolic transformations of diclofenac, highlighting the CYP2C9-mediated 4'-hydroxylation pathway that produces 4'-hydroxydiclofenac, and subsequent conjugation reactions that generate metabolites with potential toxicological implications.

Experimental Protocols

Sample Preparation Protocols
4.1.1 Solid-Phase Extraction (SPE) for Biological Fluids

Purpose: To extract diclofenac, 4'-hydroxydiclofenac, and their metabolites from plasma, urine, or wastewater samples with high efficiency and minimal matrix interference.

Materials and Reagents:

  • Oasis HLB SPE cartridges (60 mg, 3 cc) or equivalent mixed-mode cation exchange cartridges
  • Methanol (LC-MS grade)
  • Deionized water (LC-MS grade)
  • Formic acid (analytical grade)
  • Ammonium hydroxide (analytical grade)
  • 4'-Hydroxy Diclofenac-¹³C₆ internal standard working solution (1 μg/mL in methanol)

Procedure:

  • Internal Standard Addition: Add 50 μL of 4'-Hydroxy Diclofenac-¹³C₆ working solution (1 μg/mL) to 1 mL of biological sample (plasma, urine) or water sample.
  • Equilibration: Vortex mix thoroughly and allow to equilibrate for 30 minutes at room temperature.
  • Acidification: Add 50 μL of formic acid to the sample to protonate the acidic functional groups.
  • SPE Conditioning: Condition the HLB cartridge with 2 mL methanol followed by 2 mL deionized water.
  • Sample Loading: Load the acidified sample onto the conditioned cartridge at a flow rate of 1-2 mL/minute.
  • Washing: Wash with 2 mL of 5% methanol in water containing 1% formic acid.
  • Elution: Elute the analytes with 2 × 1 mL of methanol containing 2% ammonium hydroxide.
  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitution: Reconstitute the residue in 100 μL of mobile phase (50:50 water:methanol with 0.1% formic acid) for LC-MS/MS analysis [2] [5].

Validation Parameters:

  • Extraction efficiency: >85% for diclofenac and metabolites
  • Matrix effects: <15% ion suppression/enhancement
  • Process efficiency: >80%
4.1.2 Protein Precipitation for Tissue Homogenates

Purpose: To extract analytes from liver, kidney, or other tissue homogenates while effectively removing proteins and phospholipids that can interfere with LC-MS analysis.

Materials and Reagents:

  • Acetonitrile (LC-MS grade)
  • Methanol (LC-MS grade)
  • 4'-Hydroxy Diclofenac-¹³C₆ internal standard working solution (1 μg/mL in methanol)
  • Tissue homogenization buffer (phosphate buffered saline, pH 7.4)

Procedure:

  • Homogenate Preparation: Homogenize tissue samples in 3 volumes (w/v) of ice-cold PBS using a mechanical homogenizer.
  • Internal Standard Addition: Add 50 μL of 4'-Hydroxy Diclofenac-¹³C₆ working solution to 200 μL of tissue homogenate.
  • Protein Precipitation: Add 600 μL of ice-cold acetonitrile, vortex vigorously for 1 minute, and incubate at -20°C for 15 minutes.
  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
  • Collection: Transfer the supernatant to a clean tube and evaporate under nitrogen at 40°C.
  • Reconstitution: Reconstitute the residue in 100 μL of mobile phase for LC-MS/MS analysis [3].
LC-MS/MS Analytical Conditions

Table 2: Optimized LC-MS/MS Parameters for Diclofenac and Metabolite Analysis

Parameter Specification Notes
Chromatography System UHPLC (e.g., Agilent 1290, Waters ACQUITY)
Column C18 (100 × 2.1 mm, 1.7-1.8 μm) Poroshell 120 EC-C18 recommended
Mobile Phase A Water with 0.1% formic acid LC-MS grade
Mobile Phase B Acetonitrile with 0.1% formic acid LC-MS grade
Gradient Program 0 min: 10% B → 2 min: 10% B → 8 min: 90% B → 10 min: 90% B → 10.1 min: 10% B → 13 min: 10% B
Flow Rate 0.3 mL/min
Injection Volume 5-10 μL
Column Temperature 40°C
Autosampler Temperature 10°C
Mass Spectrometer Triple quadrupole (e.g., Agilent 6470, SCIEX 6500+)
Ionization Mode Electrospray ionization (ESI) negative mode
Drying Gas Temperature 300°C
Drying Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Sheath Gas Temperature 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V (negative mode)

Table 3: MRM Transitions for Diclofenac and Related Compounds

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Collision Energy (V) Product Ion 2 (m/z) Collision Energy (V)
Diclofenac 294.0 250.0 15 214.0 30
4'-Hydroxydiclofenac 310.0 266.0 15 230.0 30
4'-Hydroxy Diclofenac-¹³C₆ 316.0 272.0 15 236.0 30
Diclofenac acyl glucuronide 470.0 294.0 20 250.0 35

The MRM transitions for the native compounds and their stable isotope-labeled analogs should be carefully optimized to ensure maximum sensitivity and specificity. The ¹³C-labeled internal standard typically shows identical fragmentation patterns to the native compound but with the expected mass shift, allowing for confident identification and accurate quantification [2] [4].

G cluster_spe SPE Protocol cluster_ms LC-MS/MS Analysis SampleCollection SampleCollection ISAddition ISAddition SampleCollection->ISAddition Extraction Extraction ISAddition->Extraction SPEConditioning SPEConditioning Extraction->SPEConditioning Concentration Concentration LCMSAnalysis LCMSAnalysis Concentration->LCMSAnalysis Chromatography Chromatography LCMSAnalysis->Chromatography DataProcessing DataProcessing SampleLoading SampleLoading SPEConditioning->SampleLoading Washing Washing SampleLoading->Washing Elution Elution Washing->Elution Elution->Concentration Ionization Ionization Chromatography->Ionization MRMDetection MRMDetection Ionization->MRMDetection Quantification Quantification MRMDetection->Quantification Quantification->DataProcessing

Figure 2: Experimental Workflow for Diclofenac Metabolite Analysis. The diagram outlines the comprehensive sample preparation and analysis protocol, from sample collection with internal standard addition through solid-phase extraction, LC-MS/MS analysis, and final data processing and quantification.

Quality Control and Validation

Calibration Standards and Quality Controls

Preparation of Stock Solutions:

  • Prepare separate 1 mg/mL stock solutions of diclofenac, 4'-hydroxydiclofenac, and 4'-Hydroxy Diclofenac-¹³C₆ in methanol.
  • Dilute to appropriate working concentrations using methanol:water (50:50, v/v).
  • Store stock solutions at -80°C and working solutions at -20°C when not in use.

Calibration Curve Preparation: Prepare calibration standards in the same matrix as the samples (e.g., blank plasma, urine, or water) at a minimum of six concentration levels covering the expected range of concentrations in study samples. A typical range for diclofenac and metabolites in biological samples is 1-1000 ng/mL.

Table 4: Recommended Calibration Standards for Diclofenac and Metabolites

Calibration Level Concentration (ng/mL) Volume of Working Solution to Add Final Volume
LLOQ 1 10 μL of 100 ng/mL solution 1 mL
Low QC 3 30 μL of 100 ng/mL solution 1 mL
Mid QC 1 20 20 μL of 1 μg/mL solution 1 mL
Mid QC 2 200 200 μL of 1 μg/mL solution 1 mL
High QC 800 80 μL of 10 μg/mL solution 1 mL
ULOQ 1000 100 μL of 10 μg/mL solution 1 mL
Method Validation Parameters

For bioanalytical methods using 4'-Hydroxy Diclofenac-¹³C₆ as an internal standard, the following validation parameters should be established:

  • Accuracy and Precision: Intra-day and inter-day accuracy should be within 85-115% of the nominal value, with precision not exceeding 15% relative standard deviation (RSD).
  • Linearity: The calibration curve should demonstrate a correlation coefficient (r²) of ≥0.99 using weighted (1/x²) linear regression.
  • Lower Limit of Quantification (LLOQ): The lowest standard on the calibration curve should be measurable with an accuracy of 80-120% and precision ≤20% RSD.
  • Recovery: Extraction efficiency should be consistent and reproducible, with minimal variation between samples.
  • Matrix Effects: Ion suppression/enhancement should be evaluated by comparing the response of standards in neat solution to those in extracted matrix.
  • Stability: Bench-top, processed sample, freeze-thaw, and long-term stability should be established under the storage conditions used in the study [2] [5].

Applications in Research and Testing

Pharmacokinetic and Metabolism Studies

4'-Hydroxy Diclofenac-¹³C₆ is extensively used in preclinical and clinical pharmacokinetic studies to characterize the metabolic profile of diclofenac. Following administration, diclofenac undergoes extensive metabolism, with 4'-hydroxylation representing a major metabolic pathway. By using the stable isotope-labeled analog as an internal standard, researchers can accurately quantify the formation and elimination kinetics of this key metabolite, enabling a comprehensive understanding of diclofenac's disposition characteristics in different patient populations. Studies have shown that the 4'-hydroxylation pathway exhibits genetic polymorphism, with individuals expressing different variants of the CYP2C9 enzyme showing substantial differences in metabolic capacity [1]. This has important implications for personalized medicine approaches to diclofenac therapy, as patients with reduced CYP2C9 activity may experience altered drug exposure and potentially different efficacy and safety profiles.

Environmental Monitoring

The application of 4'-Hydroxy Diclofenac-¹³C₆ extends beyond clinical settings to environmental science, where it serves as a critical tool for tracking pharmaceutical pollution in aquatic systems. Diclofenac is classified as an emerging environmental contaminant due to its widespread detection in surface waters, relatively persistence, and potential ecological effects. Research by Schmidt et al. (2018) demonstrated the utility of 4'-Hydroxy Diclofenac-¹³C₆ in monitoring diclofenac and its transformation products in water samples from various sources, with detection limits sufficient to quantify these compounds at environmentally relevant concentrations (ng/L) [4]. The study revealed interesting geographical variations in metabolite patterns, with some locations showing higher concentrations of 4'-hydroxydiclofenac than the parent compound, suggesting different exposure scenarios or transformation pathways in different ecosystems.

Mass Spectrometry Imaging

Recent advances in mass spectrometry imaging have opened new applications for 4'-Hydroxy Diclofenac-¹³C₆ in spatial metabolomics. A groundbreaking study by et al. (2022) utilized nanospray desorption electrospray ionization mass spectrometry imaging (nano-DESI MSI) to visualize the distribution of diclofenac and its metabolites in mouse kidney and liver tissues [3]. This approach revealed distinct localization patterns, with diclofenac acyl glucuronide concentrated in the kidney inner medulla and hydroxydiclofenac preferentially distributed in the cortex region. These spatial distributions aligned with the known localization of enzymes responsible for processing diclofenac into its respective metabolites. The use of stable isotope-labeled standards in such imaging studies provides crucial validation of the detection specificity and enables relative quantification across different tissue compartments, offering new insights into organ-specific metabolic handling and potential site-specific toxicity mechanisms.

Troubleshooting and Technical Notes

Common Analytical Challenges and Solutions

Table 5: Troubleshooting Guide for Diclofenac Metabolite Analysis

Problem Potential Cause Solution
Poor recovery of analytes Incomplete extraction Optimize SPE conditions; consider mixed-mode cation exchange cartridges for better retention of acidic compounds
Ion suppression Co-eluting matrix components Improve chromatographic separation; optimize sample clean-up; use matrix-matched calibration standards
Inconsistent internal standard response Degradation of internal standard Prepare fresh stock solutions; ensure proper storage conditions (-20°C for solutions, -80°C for long-term)
Peak tailing Secondary interactions with stationary phase Add modifier to mobile phase (e.g., 0.1% formic acid); use end-capped C18 columns
Low sensitivity Suboptimal ionization Adjust ESI source parameters; consider switching ionization polarity (negative mode preferred for acidic compounds)
Interference in MRM channels In-source fragmentation Optimize collision energy; select alternative MRM transitions; improve chromatographic separation
Stability Considerations

The stability of 4'-Hydroxy Diclofenac-¹³C₆ and related compounds is a critical factor in obtaining reliable analytical results. Based on supplier recommendations and experimental evidence:

  • Solid material should be stored at -20°C, with stability guaranteed for 3 years under these conditions.
  • Stock solutions in methanol should be stored at -80°C for long-term preservation (6-month stability) or at -20°C for short-term use (1-month stability).
  • Working solutions should be prepared fresh weekly and stored at 4°C when in frequent use.
  • Processed samples should be analyzed within 24-48 hours when stored in the autosampler at 10°C, though stability should be verified for specific experimental conditions.

It is important to note that diclofenac and its metabolites, particularly the acyl glucuronide, can undergo isomerization and hydrolysis under certain conditions. Samples should be maintained at neutral to slightly acidic pH and processed quickly to minimize these transformations [2] [4].

Conclusion

4'-Hydroxy Diclofenac-¹³C₆ represents a critical analytical tool for precise quantification of diclofenac and its metabolites in complex matrices. Its well-characterized properties, commercial availability as certified reference material, and compatibility with various mass spectrometric platforms make it an invaluable resource for pharmaceutical research, clinical monitoring, and environmental analysis. The protocols and applications detailed in these notes provide researchers with a solid foundation for implementing robust bioanalytical methods, with the stable isotope-labeled internal standard serving to enhance data quality and reliability. As analytical technologies continue to advance, particularly in mass spectrometry imaging and high-resolution mass spectrometry, the applications of 4'-Hydroxy Diclofenac-¹³C₆ are expected to expand further, enabling new insights into the metabolism, disposition, and environmental impact of this widely used pharmaceutical agent.

References

Metabolic Pathways and Protein Adduct Formation of Diclofenac

Author: Smolecule Technical Support Team. Date: February 2026

Diclofenac is metabolized through several pathways, and some of its metabolites are reactive and can form protein adducts, which is a key mechanism underlying its toxicity. The table below summarizes the primary metabolites involved in protein adduct formation.

Metabolite Enzyme Responsible Reactive Intermediate Type of Protein Adduct Primary Research/Experimental Evidence
4'-Hydroxydiclofenac (and subsequent quinone imine) CYP2C9 (Human), CYP105D7 (Bacterial) [1] [2] Quinone imine [3] [4] Covalent protein adducts [1] Identified as a precursor to a reactive quinone imine that can bind to proteins [4].
5-Hydroxydiclofenac CYP3A4 (Human) [3] [1] p-Benzoquinone imine [3] Covalent protein adducts [3] CYP3A4 catalyzes 5-hydroxylation, leading to a reactive intermediate that binds to proteins; this binding is NADPH-dependent [3].
Diclofenac Acyl Glucuronide (DCF-G) UGT Enzymes [5] [1] Acyl-glucuronide [5] [1] [4] Covalent protein adducts [5] [1] Transported from liver to intestine; protein adduct formation is linked to intestinal toxicity [1]. DCF-G can directly cause liver injury and immune activation [5].

The following diagram illustrates the relationship between these metabolic pathways and their potential to form protein adducts.

G cluster_path1 CYP2C9 Pathway cluster_path2 CYP3A4 Pathway cluster_path3 UGT Pathway Diclofenac Diclofenac C1 4'-Hydroxy Diclofenac Diclofenac->C1 Hydroxylation C2 5-Hydroxy Diclofenac Diclofenac->C2 Hydroxylation C3 Diclofenac Acyl Glucuronide (DCF-G) Diclofenac->C3 Glucuronidation Metabolite Metabolite ReactiveIntermediate ReactiveIntermediate ProteinAdduct ProteinAdduct RI1 Quinone Imine C1->RI1 Oxidation RI1->ProteinAdduct Covalent Binding RI2 p-Benzoquinone Imine C2->RI2 Oxidation RI2->ProteinAdduct Covalent Binding RI3 Reactive Acyl Glucuronide C3->RI3 Isomerization/ Rearrangement RI3->ProteinAdduct Covalent Binding

Proposed Experimental Workflow for Adduct Studies

While a specific protocol for the 13C6-labeled standard is not published, the general workflow for studying protein adduct formation from diclofenac metabolites, which can be adapted, involves incubation with a biological system, sample processing, and advanced analytical detection. The 13C6-labeled standard would be crucial as an internal standard for precise quantification.

G Step1 1. In Vitro Incubation A1 Microsomal Incubation (Liver or Intestinal) Step1->A1 A2 Recombinant P450/UGT Enzymes Step1->A2 A3 Primary Hepatocytes Step1->A3 Step2 2. Sample Processing B1 Protein Precipitation & Washing Step2->B1 B2 Proteolytic Digestion (e.g., with Trypsin) Step2->B2 B3 Solid-Phase Extraction (Purification) Step2->B3 Step3 3. Analytical Detection C1 Liquid Chromatography- Mass Spectrometry (LC-MS) Step3->C1 C2 Immunoblot Analysis (with specific antisera) Step3->C2

Here is a detailed breakdown of the methodologies cited in the literature that form the basis of this workflow:

1. In Vitro Metabolic Activation Studies

  • System Used: Liver microsomes (human or mouse) or recombinant P450 enzymes (e.g., CYP2C9, CYP3A4), often supplemented with NADPH and other cofactors [3] [1].
  • Key Experimental Detail: To specifically study the pathway involving 4'-hydroxydiclofenac, the inhibitor sulfaphenazole (a CYP2C9 inhibitor) can be used to confirm the enzyme's role [3] [1].
  • Application of 13C6 Standard: 4'-Hydroxy Diclofenac-13C6 would be used as a stable isotope-labeled internal standard. It is spiked into samples before analysis to allow for precise quantification of the native 4'-hydroxydiclofenac and its related adducts via LC-MS, correcting for variations in sample preparation and instrument response [6] [4].

2. Detection and Confirmation of Protein Adducts

  • Immunoblotting (Western Blotting): Proteins separated by gel electrophoresis are transferred to a membrane and probed with a specific antiserum raised against diclofenac. This allows for the detection of protein bands that have been covalently modified by diclofenac metabolites [1].
  • Mass Spectrometry (LC-MS): This is the definitive method for identifying specific adduct structures.
    • Sample Prep: Microsomal protein adducts are typically precipitated, washed, and then digested with proteases (like trypsin) to create peptide mixtures [1] [4].
    • Analysis: The digested peptides are analyzed by LC-MS/MS. The 13C6-labeled standard helps identify and quantify peptides modified by the 4'-hydroxy pathway based on their characteristic mass shift [4].

3. In Vivo Toxicity and Adduct Formation Models

  • Animal Models: Studies use wild-type or humanized mouse models (e.g., TgCYP3A4/hPXR or TK-NOG chimeric mice) [5] [1] [4].
  • Dosing and Sampling: Mice are administered diclofenac (e.g., 50 mg/kg orally). Tissues (liver, small intestine) and blood are collected at various time points. The small intestine is often examined for ulcers, and tissue samples are analyzed for protein adducts using the methods described above [1].

Key Research Gaps and Considerations

  • Direct Evidence Lacking: The search results confirm that 4'-hydroxydiclofenac is a metabolite and can form protein adducts [1] [6], but no studies were found that explicitly detail protocols using the 13C6-labeled version for adduct formation studies. Its primary documented use is as an internal standard for quantification [6] [4].
  • Complexity of Multiple Pathways: Diclofenac's toxicity likely results from multiple reactive metabolites (acyl glucuronide, quinone imines from 4'- and 5-hydroxylation) acting in concert. The 2020 study suggests that the glucuronide metabolite (DCF-G) may play a more significant role in immune activation than the 5-hydroxy metabolite [5].

I hope this detailed synthesis of available research provides a solid foundation for your work. Should your focus shift towards the glucuronidation pathway or the 5-hydroxylation pathway, more specific and directly applicable experimental data is available.

References

4'-Hydroxy Diclofenac-13C6 cross-reactivity immunoassays

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Cross-Reactivity

The table below summarizes the key factors that contribute to the low cross-reactivity of the 4'-Hydroxy Diclofenac-13C6 metabolite.

Factor Description Impact on Cross-Reactivity
Structural Difference [1] [2] Metabolite has a hydroxyl group (-OH) at the 4' position on one phenyl ring, absent in parent Diclofenac. High. Alters the molecule's electronic distribution and 3D shape, critical for antibody binding.
Antibody Epitope [3] Antibodies (e.g., clone 12G5) are typically designed to recognize specific structural features of the intact Diclofenac molecule. High. The metabolite's modified structure may not fit the antibody's binding pocket.
Isotope Label [4] Presence of six Carbon-13 (13C) atoms in the benzeneacetic acid ring. Low to None (in immunoassays). Isotope labels do not significantly alter chemical structure or antibody recognition, but are crucial for MS detection.
Assay Format [3] Homogeneous (e.g., FPIA) vs. Heterogeneous (e.g., ELISA) immunoassays. Variable. Assay sensitivity and design can influence the potential for detecting low-level cross-reactivity.

Experimental Protocols for Verification

While theoretical evidence suggests low cross-reactivity, you can experimentally confirm this using the following protocols.

Protocol 1: Direct Assessment by Fluorescence Polarization Immunoassay (FPIA)

This homogeneous, mix-and-read method is well-suited for rapid screening of antibody cross-reactivity [3].

  • Key Materials:

    • Monoclonal antibody against Diclofenac (e.g., clone 12G5) [3].
    • This compound (analyte of interest).
    • Unlabeled Diclofenac (positive control).
    • Appropriate fluorescent tracer (e.g., a Diclofenac-fluorophore conjugate).
    • Borate buffer (50 mM, pH 8.5).
  • Procedure:

    • Prepare Calibrators: Create a series of standard solutions with known concentrations of this compound and Diclofenac.
    • Perform FPIA:
      • In a microplate well, mix the sample (or calibrator), a fixed amount of fluorescent tracer, and anti-Diclofenac antibody.
      • Incubate at room temperature. No washing steps are needed.
      • Measure the fluorescence polarization (FP) value in millipolarization units (mP).
    • Data Analysis: Plot the FP values against the logarithm of the analyte concentration. Generate a standard curve for both Diclofenac and the metabolite. A significant rightward shift or failure to suppress the FP signal for the metabolite indicates minimal cross-reactivity.
Protocol 2: Orthogonal Verification by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides a definitive, non-immunoassay-based method to quantify the metabolite and validate immunoassay results [3].

  • Key Materials:

    • LC-MS/MS system.
    • C18 reversed-phase analytical column.
    • Mobile phases: (A) Water with 10 mM ammonium acetate and 0.1% acetic acid; (B) Methanol with 10 mM ammonium acetate and 0.1% acetic acid [3].
  • Procedure:

    • Sample Preparation: Precipitate proteins in the sample matrix using acetonitrile, then inject the supernatant.
    • Chromatographic Separation: Use a gradient elution to separate analytes on the C18 column.
    • Mass Spectrometric Detection:
      • Employ Electrospray Ionization (ESI) in positive mode.
      • Monitor specific multiple reaction monitoring (MRM) transitions for this compound. The stable isotope label is specifically designed to create a distinct mass signature for precise quantification without interference from the native metabolite or other matrix components [4].

The following diagram illustrates the logical workflow for investigating metabolite cross-reactivity using these two methods:

G Start Start: Suspected Cross-Reactivity of 4'-OH Diclofenac-13C6 FPIA Protocol 1: FPIA Screening Start->FPIA LCMS Protocol 2: LC-MS/MS Verification Start->LCMS Result1 Outcome: Rapid assessment of antibody binding capability FPIA->Result1 Homogeneous Assay Result2 Outcome: Definitive, specific quantification of the metabolite LCMS->Result2 Orthogonal Method Conclusion Conclusion: Combine results to confirm minimal immunoassay cross-reactivity Result1->Conclusion Result2->Conclusion

FAQ & Troubleshooting Guide

  • Q: My immunoassay shows a weak signal with a sample containing this compound. Is this cross-reactivity?

    • A: A weak signal is possible but unlikely to be true cross-reactivity. It is more likely due to matrix effects or non-specific binding. Verify the finding with an LC-MS/MS method, which is unaffected by antibody specificity issues [3].
  • Q: Why should I use a stable isotope-labeled metabolite like this compound in my experiments?

    • A: This compound is an internal standard for LC-MS/MS. Its nearly identical chemical properties to the unlabeled metabolite ensure accurate quantification, while its distinct mass allows for clear differentiation from the analyte, correcting for sample loss and ionization variability [4].
  • Q: How can I design an immunoassay to be highly specific for Diclofenac and avoid metabolite interference?

    • A: Antibody selection is critical. Use a monoclonal antibody (e.g., clone 12G5) that binds to an epitope on the Diclofenac molecule that is directly altered by metabolism, such as the region around the 4' position. Screening antibodies against major metabolites during development is essential [3].

References

Understanding Matrix Effects and the Role of 4'-Hydroxy Diclofenac-(^{13}C_6)

Author: Smolecule Technical Support Team. Date: February 2026

Matrix effects occur when other components in a sample interfere with the accurate detection and quantification of your target analyte, typically causing signal suppression or enhancement during mass spectrometric analysis [1]. The primary value of using a stable isotope-labeled internal standard (IS) like 4'-Hydroxy Diclofenac-(^{13}C_6) is its chemical similarity to the target analyte; it experiences nearly identical matrix effects during extraction and analysis. By spiking it into your samples early in the process, you can correct for analyte loss and matrix interference, ensuring more accurate results [2] [3].

Experimental Protocol for Using the Labeled Standard

This protocol outlines a general approach for analyzing 4'-Hydroxy Diclofenac in water samples using Solid-Phase Extraction (SPE) and LC-MS/MS, with the labeled standard as a crucial control.

Materials and Reagents

  • Analytical Standard: 4'-Hydroxy Diclofenac-(^{13}C_6) (CAS 1189656-64-1) [4].
  • Solvents: Methanol, acetone, and HPLC-grade water [5].
  • SPE Cartridges: Reversed-phase polymeric cartridges (e.g., Strata-X, 500 mg/6 mL) [3].
  • Acid and Base Solutions: 1 M Phosphoric acid and 0.08 M sodium bicarbonate solution [5].
  • Equipment: LC-MS/MS system, vacuum manifold for SPE, vortex mixer.

Sample Preparation and SPE Workflow The following diagram illustrates the core sample preparation workflow, highlighting steps where issues commonly occur.

Start Start: Water Sample Acidify Acidify Sample (1 M Phosphoric Acid) Start->Acidify AddIS Spike with Internal Standard (4'-OH-Diclofenac-¹³C₆) Acidify->AddIS SPE Solid-Phase Extraction (SPE) AddIS->SPE Dry Dry SPE Cartridge SPE->Dry Elute Elute with Solvent (e.g., Methanol) Dry->Elute Evaporate Evaporate & Reconstitute (in Mobile Phase) Elute->Evaporate Analyze LC-MS/MS Analysis Evaporate->Analyze

Key Steps:

  • Sample Pre-treatment: Acidify 100 mL of water sample (e.g., wastewater effluent) with 1 mL of 1 M phosphoric acid [5].
  • Internal Standard Addition: Add a known amount of 4'-Hydroxy Diclofenac-(^{13}C_6) to the sample. This is critical for quantifying matrix effects later [2].
  • SPE Procedure:
    • Condition the SPE cartridge with methanol and water.
    • Load the acidified sample.
    • Dry the cartridge thoroughly after loading to remove residual water.
    • Elute the analytes with a suitable solvent like methanol [3].
  • Post-Extraction: Evaporate the eluent under a gentle nitrogen stream and reconstitute the residue in the initial LC mobile phase.
  • LC-MS/MS Analysis:
    • Chromatography: Use a reversed-phase column (e.g., C18). A gradient elution with methanol/water and ammonium acetate is suitable [2].
    • Mass Spectrometry: Operate in negative electrospray ionization (ESI-) mode. Monitor specific transitions for both the analyte and the IS [2].

Troubleshooting Common Issues

The table below summarizes potential problems, their causes, and solutions.

Problem Possible Cause Solution / Investigation
Low Recovery of Internal Standard Incomplete elution from SPE cartridge; chemical degradation during sample preparation (e.g., at extreme pH). Ensure sufficient elution solvent volume. Check sample pH stability. Verify the IS is stable under extraction conditions [5].
Poor Chromatography Co-eluting matrix components; column contamination. Optimize the LC gradient for better separation. Dilute the sample extract. Incorporate a thorough cleaning step for the SPE cartridge [1].
Inaccurate Quantification Signal suppression/enhancement from matrix; incorrect calibration. Use the Matrix Effect (ME%) formula: ME% = (Peak Area of IS in matrix / Peak Area of IS in neat solution) x 100. Calibrate using the IS response [1].
High Background/Noise Presence of humic acids, salts, or other organic matter. Confirm that SPE washing steps are effective. For complex matrices like wastewater, consider diluting the sample before loading onto the SPE cartridge [3].

Frequently Asked Questions (FAQs)

Q1: What is the typical recovery range for 4'-Hydroxy Diclofenac and its labeled standard in environmental water analysis? While a specific recovery for the (^{13}C_6)-labeled standard is not listed, methods for diclofenac and related compounds using optimized SPE report recoveries in the range of 89% to 95% [5]. Your laboratory should establish its own recovery range for this specific analyte through validation.

Q2: Which compounds are likely to cause cross-reactivity or interference in the analysis? Immunoassays show significant cross-reactivity with amide derivatives and esters of diclofenac (e.g., Aceclofenac, 61%) [3]. For LC-MS/MS, the main risk is from compounds with similar mass transitions or retention times. The primary metabolite, 4'-OH-Diclofenac-acyl glucuronide, is a key potential interferent due to its presence in samples and possible in-source fragmentation [3].

Q3: How can I assess and quantify matrix effects in my specific sample? The most reliable method is the post-extraction addition technique:

  • Prepare a calibration standard in pure solvent (A).
  • Process a sample through SPE, then add the same amount of analyte to the final extract (B).
  • The difference in response between A and B reflects the matrix effect. A value of 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement [1].

References

4'-Hydroxy Diclofenac-13C6 recovery rate improvement SPE

Author: Smolecule Technical Support Team. Date: February 2026

Common SPE Recovery Issues & Solutions

The table below summarizes potential problems and their solutions, drawing from general SPE principles and specific findings related to diclofenac compounds.

Issue Possible Cause Suggested Solution
Low or Variable Recovery Analyte Degradation: Formation of DCF-lactam via cyclization on the SPE cartridge under acidic conditions [1]. Avoid acidic conditions during SPE; use neutral pH for sample loading and washing [1].
Incomplete Elution: Strong retention of analyte on the sorbent. Use a stronger elution solvent. Consider methanol or acetonitrile, potentially with a modifier [2] [3].
Poor Sorbent Choice: General reversed-phase sorbent may not be optimal. Use a "universal" sorbent like a polymeric reversed-phase cartridge (e.g., Strata-X) [4].
Unclean Extracts Inadequate Washing: Co-elution of interfering matrix components. Optimize wash steps with water or a mild buffer (e.g., ammonium acetate) before elution [1].

Detailed Experimental Protocol

The following workflow is adapted from methods used for the extraction of diclofenac and its metabolites from water samples, which is relevant for 4'-Hydroxy Diclofenac-13C6 [1] [4].

A 1. Condition Sorbent B 2. Equilibrate Sorbent A->B C 3. Load Sample B->C D 4. Wash Sorbent C->D E 5. Elute Analyte D->E F 6. Analyze E->F

  • Materials: Water samples; Oasis HLB or Strata-X SPE cartridges (500 mg, 6 mL); HPLC-grade methanol and acetonitrile; ammonium acetate buffer; formic acid [1] [4].
  • Procedure:
    • Conditioning: Pass 5-6 mL of methanol through the cartridge, followed by 5-6 mL of pure water or a mild buffer [4]. Do not let the sorbent dry out.
    • Sample Loading: Adjust the pH of your sample to a neutral range to prevent cyclization. Load the sample at a controlled, slow flow rate (e.g., 3-5 mL/min).
    • Washing: Rinse the cartridge with 5-6 mL of a mild aqueous solution. A 5% methanol solution is often effective for removing salts and polar impurities without eluting the analyte of interest.
    • Drying: After washing, centrifugal separation for 5 min or applying a vacuum for 10-20 min can help remove residual water [4].
    • Elution: Pass 5-6 mL of a strong organic solvent through the cartridge. Methanol and acetonitrile have been successfully used for eluting diclofenac and its metabolites [2] [3].
    • Analysis: Evaporate the eluate under a gentle stream of nitrogen at 30°C. Reconstitute the dry sample in an HPLC-compatible mobile phase (e.g., a mixture of water and acetonitrile) and analyze via LC-MS/MS [1].

Frequently Asked Questions

Q1: Why is my recovery of this compound low even when I follow the protocol? A primary suspect is the on-cartridge degradation of the compound. Research shows that under acidic conditions, diclofenac can cyclize into DCF-lactam [1]. Although this finding was for the parent compound, the metabolite shares a similar structure and may be susceptible to the same side reaction. Ensure that your sample is at a neutral pH before loading it onto the SPE cartridge.

Q2: What is the most critical parameter to optimize for consistent SPE recovery? The elution solvent is crucial. You may need to test different solvents and volumes. A good starting point is to compare the recovery rates using methanol versus acetonitrile. Using an internal standard, such as 13C6-labeled diclofenac for the metabolite, is highly recommended to correct for any procedural losses and improve quantitative accuracy [1].

Q3: My recovery is acceptable for water samples but poor for biological matrices like plasma. What should I do? Biological matrices are more complex. Incorporating a protein precipitation step prior to SPE can significantly improve results. For the analysis of diclofenac and 4'-hydroxydiclofenac in rat serum, a one-step protein precipitation with methanol or acetonitrile was used successfully before a simple extraction and HPLC-UV analysis [5].

References

4'-Hydroxy Diclofenac-13C6 method detection limit optimization

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Detection Limits and Method Validation

Before optimization, it's crucial to understand what is being measured. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy [1] [2].

Method validation proves that an analytical procedure is "fit for purpose," and determining the LOD and LOQ is a key part of this process [2]. A robust method will have a well-defined and consistently achievable detection limit.

Experimental Protocols & Key Parameters for Optimization

The following table summarizes critical parameters and approaches you can optimize to lower your detection limit, based on methodologies used for diclofenac and its metabolites [3] [4] [5].

Parameter Optimization Strategy Related Context from Search Results
Sample Preparation Use Solid-Phase Extraction (SPE) for pre-concentration and cleanup. Consider mixed-mode cation exchange (MCX) cartridges for basic/neutral analytes [4]. Pre-concentration via SPE is a common sample prep step for analyzing diclofenac in water [3].
Chromatography Use a C18 column with a mobile phase of acidified water (e.g., 0.05 M orthophosphoric acid, pH 2.0) and acetonitrile. A higher organic modifier percentage can sharpen peaks [5]. An HPLC method for diclofenac uses a C18 column with orthophosphoric acid (pH 2.0) and acetonitrile (35:65) [5].
Mass Spectrometry Use MS/MS detection. Optimize MRM transitions for 4'-Hydroxy Diclofenac-(^{13}\text{C}_6) (parent ion [M+H]+ m/z 318.10). Use the compound as its own internal standard for quantification [3] [6]. LC-MS/MS is the gold standard for detecting diclofenac and related compounds at trace levels [3]. 4'-Hydroxy Diclofenac-(^{13}\text{C}_6) is described as an internal standard [6] [7].
LOD/LOQ Determination Calculate LOD and LOQ based on the standard deviation of the response (σ) and the slope of the calibration curve (S). A common formula is LOD = 3.3σ/S and LOQ = 10σ/S [1] [2]. ICH guidelines define LOD/LOQ and provide a standard approach for their determination during method validation [5] [2].

Here is a general workflow that incorporates these optimization strategies, applicable to various sample matrices like water, biological fluids, or tissues.

start Start: Sample Matrix sp1 Sample Preparation: - Protein Precipitation - Filtration (0.7 µm) - pH Adjustment start->sp1 sp2 Solid-Phase Extraction (SPE): - Cartridge: HLB or MCX - Condition: MeOH, Equilibrate: H₂O - Load Sample - Wash - Elute with Solvent sp1->sp2 lc Liquid Chromatography (LC): - Column: C18 (e.g., 4.6 x 150 mm, 3µm) - Mobile Phase: Acidified H₂O / ACN - Flow Rate: e.g., 2.0 mL/min sp2->lc ms Mass Spectrometry (MS): - Ionization: ESI+ - Detection: MRM Mode - Use ¹³C₆-IS for Quantification lc->ms data Data Analysis: - Calculate LOD/LOQ - Validate Method ms->data

FAQs and Troubleshooting Guide

Q: What is the primary application of 4'-Hydroxy Diclofenac-(^{13}\text{C}_6) in analytical methods? A: It is exclusively used as an internal standard [6] [7]. Its labeled atoms compensate for analyte loss during sample preparation and instrument variability, ensuring highly accurate and precise quantification of its unlabeled counterpart, 4'-Hydroxy Diclofenac.

Q: I am getting high background noise. How can I improve my signal-to-noise ratio? A:

  • Cleaner Samples: Ensure your SPE wash step is optimized to remove impurities without eluting your analyte.
  • Chromatographic Resolution: Tune the LC gradient to achieve better separation of your analyte from co-eluting compounds that cause ion suppression.
  • MS Source Cleaning: Contamination in the ion source is a common cause of high noise. Clean the source according to the manufacturer's instructions.

Q: My recovery from the SPE step is low. What should I check? A:

  • Cartridge Conditioning: Ensure the SPE cartridge is properly conditioned with solvent and equilibrated with a water-based solution before loading the sample.
  • Sample pH: The retention of ionic compounds on SPE cartridges is highly pH-dependent. Adjust the sample pH to ensure the analyte is in a neutral form for retention on reversed-phase cartridges.
  • Elution Solvent: Use a strong enough solvent (e.g., pure methanol or acetonitrile) to completely elute the analyte from the sorbent.

Key Takeaways for Your Method

  • No Universal LOD: A single detection limit value does not exist, as it is highly dependent on your specific instrument, sample matrix, and sample preparation protocol.
  • Optimization is Multi-Faceted: To achieve the best sensitivity, you must systematically optimize sample preparation, chromatography, and mass spectrometry parameters.
  • Internal Standard Role: 4'-Hydroxy Diclofenac-(^{13}\text{C}_6) is critical for achieving reliable data but is not the analyte for which you are determining the LOD. The LOD you report will be for the unlabeled 4'-Hydroxy Diclofenac.

References

4'-Hydroxy Diclofenac-13C6 HPLC separation from diclofenac

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method Summaries for Diclofenac Analysis

The table below compares three validated methods suitable for separating and quantifying diclofenac and 4'-hydroxydiclofenac.

Analysis Target Column & Stationary Phase Mobile Phase (Isocratic) Flow Rate & Detection Key Application Notes
Diclofenac in Tablets [1] Symmetry C18 (4.6 x 150 mm, 3 µm) 0.05 M Orthophosphoric acid (pH 2.0) : Acetonitrile (35:65) 2.0 mL/min, 210 nm Fast runtime (2 min); validated per ICH guidelines; uses lidocaine as Internal Standard [1].
4'-Hydroxydiclofenac (CYP2C9 Metabolite) [2] SUPELCO C18 (25 cm x 4.6 mm, 5 µm) Gradient: A: 0.1% Formic Acid, B: ACN, C: Methanol 1.0 mL/min, 282 nm Developed for metabolite quantification in rat liver microsomes; salicylic acid present as a potential inhibitor [2].
Diclofenac in Human Plasma [3] Waters C18 (150 x 3.9 mm, 3.5 µm) NaH₂PO₄ (pH 3.16) : Acetonitrile (57.5:42.5) 1.5 mL/min, 281 nm Involves liquid-liquid extraction from plasma; uses naproxen as Internal Standard; runtime 7 min [3].

Detailed Experimental Protocols

Protocol 1: Rapid Analysis of Diclofenac in Pharmaceutical Dosage Forms [1] This method is highly robust and fully validated, making it a strong starting point.

  • Sample Preparation:
    • Stock Solution: Prepare diclofenac sodium at 0.5 mg/mL in methanol.
    • Working Standards: Dilute stock solution with methanol to concentrations between 10-200 µg/mL.
    • Internal Standard: Lidocaine.
  • Chromatographic Conditions:
    • Column: Symmetry C18 (4.6 mm × 150 mm, 3 µm).
    • Mobile Phase: 0.05 M Orthophosphoric acid, pH 2.0 - Acetonitrile (35:65, v/v).
    • Flow Rate: 2.0 mL/min.
    • Detection: UV at 210 nm.
    • Injection Volume: 20 µL.
    • Runtime: 2 minutes.
  • Validation Data: The method is linear (10-200 µg/mL), precise (%RSD < 2), and has an LOD of 12.5 ng/mL. Stability Note: Diclofenac solutions are unstable at room temperature but stable for 30 days at -35°C [1].

Protocol 2: Quantification of 4'-Hydroxydiclofenac in Metabolic Studies [2] This method is specifically designed for resolving the 4'-hydroxy metabolite.

  • Sample Origin: Incubations from rat liver microsomes.
  • Chromatographic Conditions:
    • Column: SUPELCO C18 (25 cm × 4.6 mm, 5 µm).
    • Mobile Phase: Gradient elution with:
      • Solvent A: 0.1% Formic acid in water.
      • Solvent B: Acetonitrile.
      • Solvent C: Methanol.
    • Temperature: 30°C.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 282 nm.
  • Validation Data: The method for 4'-hydroxydiclofenac showed good linearity (R² > 0.99), precision (%RSD < 15%), and acceptable accuracy and recovery (80-120%) [2].

Troubleshooting Guide & FAQs

Q1: I am not getting baseline separation between diclofenac and its metabolite. What should I adjust? A1: Here is a logical troubleshooting workflow to optimize separation:

G Start Poor Resolution CheckMP Check Mobile Phase pH Start->CheckMP AdjustpH Adjust pH (e.g., to ~2.0-3.2) CheckMP->AdjustpH Low pH suppresses ionization improving peak shape CheckOrg Adjust Organic Modifier % AdjustpH->CheckOrg FineTune Fine-tune ACN/Methanol ratio CheckOrg->FineTune Small changes can significantly impact retention times CheckCol Check Column Selectivity FineTune->CheckCol If resolution is still inadequate ChangeCol Switch to a different C18 column CheckCol->ChangeCol Columns from different manufacturers have varying selectivity

  • Primary Action: The most critical factor is mobile phase pH. Diclofenac is an acid with a pKa of ~4.0 [4]. Using a mobile phase with a pH of 2.0-3.2 [1] [3] keeps the analyte in its protonated, non-ionic form, leading to better peak shape and retention on the C18 column.
  • Secondary Action: Fine-tune the ratio of organic modifier (Acetonitrile). A small change (e.g., 65% to 63%) can alter retention times and improve resolution.
  • Tertiary Action: If resolution remains inadequate, consider changing the specific C18 column. Selectivity can vary significantly between manufacturers and lot numbers.

Q2: My analyte peaks are broad or have poor shape. What could be the cause? A2:

  • Column Overload: Ensure your sample is dissolved in a solvent that is weaker than the mobile phase. If possible, evaporate and reconstitute your sample in the mobile phase or a higher-water-content solvent.
  • pH Mismatch: As above, always buffer the mobile phase to a pH where the analyte is not ionized.
  • Column Degradation: Using a mobile phase with a very low pH (<2) can slowly damage silica-based columns over time. Ensure your column is rated for the pH you are using.

Q3: How should I handle and prepare samples for the best results? A3:

  • Stability is Critical: Diclofenac is unstable in solution at room temperature, showing significant loss after 24 hours [1].
  • Best Practices: Prepare stock and working solutions fresh daily. If storage is necessary, keep them in a refrigerator at 4°C or frozen at -35°C or lower, which has been shown to preserve stability for at least 30 days [1].
  • Internal Standard: Always use a suitable internal standard (like lidocaine [1] or naproxen [3]) to correct for volume inaccuracies and sample loss during preparation.

Q4: The method isn't sensitive enough for my low-concentration samples. What are my options? A4:

  • Increase Injection Volume: If your system and loop allow it.
  • Sample Pre-concentration: Use techniques like Solid-Phase Extraction (SPE) to concentrate the analytes before injection. Be cautious, as one study noted that acidic conditions during SPE could potentially cause cyclization of diclofenac to its lactam, so method conditions should be controlled [5].
  • Switch Detection to LC-MS/MS: For ultimate sensitivity and specificity, especially for metabolite detection in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard [5].

References

4'-Hydroxy Diclofenac-13C6 stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Stability Data and Storage Conditions

The table below summarizes the key stability information and handling protocols for 4'-Hydroxy Diclofenac-13C6.

Form Storage Temperature Stability Duration Additional Conditions Source
Powder -20°C 3 years N/A [1]
Powder 4°C 2 years N/A [1]
Solution (in solvent) -80°C 6 months N/A [1]
Solution (in solvent) -20°C 1 month N/A [1]
Certified Reference Solution -20°C Not specified 100 μg/mL in methanol [2]

Experimental Protocol: Using the Stable Isotope as an Internal Standard

A primary application of this compound is to serve as an internal standard for quantifying its unlabeled counterpart via LC-MS or GC-MS. The following workflow, based on a validated HPLC-UV method for 4'-Hydroxydiclofenac, illustrates a typical analytical process [3].

workflow cluster_1 1. Sample Preparation cluster_2 2. Chromatographic Separation cluster_3 3. Detection & Analysis A 1. Sample Preparation B 2. Chromatographic Separation A->B C 3. Detection & Analysis B->C A1 Spike samples with 4'-Hydroxy Diclofenac-¹³C₆ IS A2 Protein Precipitation (e.g., with methanol) A1->A2 A3 Centrifuge & Collect Supernatant A2->A3 B1 Column: C18 (e.g., 25 cm x 4.6 mm, 5 µm) B2 Mobile Phase: Gradient of: - 0.1% Formic Acid (A) - Acetonitrile (B) - Methanol (C) B1->B2 B3 Flow Rate: 1 mL/min B2->B3 B4 Column Temperature: 30°C B3->B4 C1 UV Detection at 282 nm C2 For MS: Use ¹³C₆ IS for quantitative calibration C1->C2

Troubleshooting Common Scenarios

Here are answers to frequently asked questions that may arise during your work with this compound.

  • Q: The peak area for my internal standard is lower than expected. What could be wrong?

    • A: This typically indicates compound degradation. First, check the storage conditions and expiration date of your stock solution. If you are working with a previously prepared solution that has been stored at -20°C for over a month, it may have degraded. Prepare a fresh working solution from the stock powder or a new certified reference ampule. Ensure that your laboratory equipment, like freezer temperatures, is properly calibrated [1] [2].
  • Q: My method lacks sensitivity for trace-level detection. How can I improve it?

    • A: The cited HPLC-UV method was developed for higher sensitivity and a lower detection limit compared to other literature methods [3]. For even greater sensitivity required for mass spectrometry, using this compound as an internal standard is the best approach. It corrects for signal suppression or enhancement during analysis. Furthermore, optimizing the mass spectrometer's source parameters and using selective reaction monitoring (SRM) can significantly enhance detection capabilities [1] [2].
  • Q: I see unexpected peaks in my chromatogram. How should I proceed?

    • A: Unexpected peaks suggest potential interference or contamination. To troubleshoot, analyze a blank sample (containing only the solvent and internal standard) and a standard solution of pure this compound to confirm its retention time and peak purity. Ensure that your mobile phases are fresh and of high purity. If the problem persists, consider using a longer column conditioning time or a modified gradient elution program to achieve better separation of all components in the sample [3].

Key Takeaways for Researchers

  • Adhere to Storage Guidelines: Strictly follow the recommended storage temperatures and durations for both powder and solution forms to maintain stability [1] [2].
  • Leverage Certified Solutions: For the highest accuracy in quantitative work, using certified reference solutions can minimize preparation errors and ensure data reliability [2].
  • Method Optimization is Critical: The analytical performance, including sensitivity and specificity, heavily depends on optimized chromatographic conditions, as detailed in the experimental protocol [3].

References

4'-Hydroxy Diclofenac-13C6 interference removal humic acids

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Problem: Humic Acid Interference

The core of the problem lies in the similar chemical nature of humic acids and your target analyte. Humic acids are complex, heterogeneous mixtures of organic molecules that are prevalent in environmental water samples and soil extracts [1]. When analyzing for pharmaceutical metabolites like 4'-Hydroxy Diclofenac-13C6, humic acids can cause significant issues in analytical techniques such as ELISA and LC-MS by:

  • Causing Matrix Effects: They can co-elute with the analyte during chromatography, leading to ion suppression or enhancement in mass spectrometry [2].
  • Increasing Background Noise: Their broad spectral properties can interfere with UV or fluorescent detection [3].
  • Reducing Assay Specificity: In immunoassays like ELISA, they may cause non-specific binding, leading to inaccurate results [4].

Strategies for Interference Removal and Analysis

Here are the primary technical strategies you can employ to mitigate this interference. The table below summarizes the key methods.

Method Key Principle Suitability for Humic Acid Removal Key Considerations
Solid-Phase Extraction (SPE) [4] Separates components based on chemical affinity to a solid sorbent. High. Specifically mentioned for environmental sample pre-concentration and cleanup prior to Diclofenac analysis. Choice of sorbent (e.g., polymeric reversed-phase) is critical. Effective for isolating the analyte from humic acids and other matrix components.
Immunoassay (ELISA) Robustness [4] Exploits the high specificity of an antibody for its target. Moderate to High. The cited anti-DCF monoclonal antibody is robust and tolerates humic acids up to 2.5 mg L⁻¹ without significant interference. Ideal for direct, high-throughput analysis of samples like wastewater without extensive pre-treatment. Confirmation with a chromatographic method is recommended.
HILIC Chromatography [5] [6] [2] Retains polar compounds on a polar stationary phase using an organic-rich mobile phase. High (as an orthogonal method). Provides a complementary separation mechanism to Reversed-Phase (RP) HPLC, potentially resolving humic acid interferences that co-elute in RP. Excellent for polar analytes. Offers high MS sensitivity due to the organic-rich mobile phase. Requires careful method development regarding buffer pH and equilibration time [5].

Experimental Protocol: A Combined SPE & HPLC Approach

This protocol synthesizes information from the search results to provide a detailed methodology for analyzing this compound in humic acid-containing matrices.

Workflow Overview: The following diagram illustrates the complete experimental workflow from sample preparation to analysis.

Sample Sample Preparation SPE Solid-Phase Extraction (Cleanup & Pre-concentration) Sample->SPE HPLC HPLC Analysis & Detection SPE->HPLC Data Data Analysis & Quantification HPLC->Data

1. Sample Preparation and SPE Cleanup [4] [3]

  • Materials: Strata-X or similar polymeric reversed-phase SPE cartridges (e.g., 500 mg/6 mL).
  • Procedure:
    • Acidity the water sample (e.g., pH ~3 with formic acid) to improve retention of the acidic analyte.
    • Condition the SPE cartridge sequentially with methanol and water (or a mild acid like 0.1% formic acid).
    • Load the sample onto the cartridge at a controlled flow rate (e.g., 5-10 mL/min).
    • Wash the cartridge with a 5-10% methanol/water solution to remove weakly retained polar interferences, including some humic acid fractions.
    • Elute the analyte with pure methanol or acetonitrile (2-3 column volumes) into a clean collection tube.
    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial HPLC mobile phase (e.g., a mix of water and acetonitrile) for analysis.

2. HPLC-UV Analysis [3]

  • Column: Reversed-Phase C18 column (e.g., 25 cm × 4.6 mm, 5 µm).
  • Mobile Phase: Use a gradient elution. Example:
    • Mobile Phase A: 0.1% Formic Acid in Water
    • Mobile Phase B: Acetonitrile
  • Gradient Program:
    • Start at 30% B, ramp to 70% B over 10-15 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection: UV at 282 nm (the maximum absorbance for 4'-Hydroxy Diclofenac) [3].
  • Injection Volume: 10-20 µL

Troubleshooting FAQs

Q1: My HPLC peaks are broad or show poor resolution. What could be wrong?

  • Check Mobile Phase pH: HILIC and reversed-phase separations can be highly sensitive to minor pH changes. Prepare fresh buffers daily and check pH meticulously [5].
  • Ensure Proper Column Equilibration: HILIC methods, in particular, require longer equilibration times between runs. Insufficient equilibration leads to irreproducible retention times [5].
  • Confirm Detection Wavelength: Verify that the UV detector is set at 282 nm for optimal sensitivity for 4'-Hydroxy Diclofenac and its metabolites [3].

Q2: The recovery of my 13C6-labeled standard is low after SPE. How can I improve it?

  • Optimize Elution Solvent: Test stronger or different elution solvents. If using methanol gives low recovery, try acetonitrile or a mixture with a mild acid like 1% acetic acid.
  • Check for Overloading: If the sample has a very high concentration of humic acids, the SPE cartridge capacity might be exceeded. Try diluting the sample or using a larger cartridge (e.g., 1 g).

Q3: When should I consider using HILIC over Reversed-Phase HPLC?

  • Consider HILIC when your polar analyte (like 4'-Hydroxy Diclofenac) elutes too early or with poor retention on a C18 column. HILIC is highly orthogonal to reversed-phase and can provide superior separation of polar compounds from complex matrices, often with enhanced MS sensitivity [6] [2].

References

4'-Hydroxy Diclofenac-13C6 analytical method validation parameters

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Validation Parameters

The following table summarizes the core parameters required for validating an analytical method for 4'-Hydroxy Diclofenac, based on ICH guidelines [1] [2].

Parameter Definition & Purpose Typical Acceptance Criteria (Examples)
Specificity Ability to unequivocally assess the analyte in the presence of potential interferences (e.g., impurities, matrix components) [2]. No interference at the retention time of the analyte. Clear separation from other components [3].
Accuracy Closeness of agreement between the measured value and a reference value (true or accepted reference value) [2]. Recovery of 80-120% for the biological matrix, as demonstrated in rat liver microsomes [3].
Precision Closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample. RSD < 15% for both inter-day and intra-day precision [3].
Repeatability Precision under the same operating conditions over a short time interval (intra-day) [2]. -
Intermediate Precision Precision within the same laboratory (e.g., different days, different analysts, different equipment) [2]. -
Linearity Ability of the method to obtain test results directly proportional to the concentration of the analyte [2]. A correlation coefficient (R²) > 0.99 over the validated range [3] [4].
Range The interval between the upper and lower concentrations for which linearity, accuracy, and precision have been demonstrated [2]. Established based on the intended use of the method.
Limit of Detection (LOD) The lowest concentration of an analyte that can be detected, but not necessarily quantified. Signal-to-noise ratio of approximately 3:1 [2].
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. Signal-to-noise ratio of approximately 10:1. Must also meet precision and accuracy criteria (e.g., RSD <20%, recovery of 80-120%) [2].
Robustness Capacity of a method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase pH, temperature) [2]. Method performance remains within specified acceptance criteria despite variations.

Troubleshooting Common HPLC Issues

Here are answers to frequently encountered problems during HPLC method development and validation for compounds like 4'-Hydroxy Diclofenac.

Q1: What can cause peak tailing or broadening in my chromatogram, and how can I fix it?

  • Cause: A common cause is a poorly packed column or column degradation over time.
  • Solution: Check the system suitability. If the column is old, consider replacing it. Also, ensure the mobile phase pH and composition are optimal for your analyte [5].

Q2: Why is my retention time shifting inconsistently?

  • Cause: Small variations in mobile phase composition, flow rate, or column temperature can lead to retention time shifts, indicating a lack of robustness [5].
  • Solution: Precisely control the chromatographic conditions. A robustness test during validation should identify which parameters are most critical to control. Ensure the mobile phase is thoroughly mixed and degassed [3] [5].

Q3: What leads to low recovery of the analyte during extraction?

  • Cause: Inefficient extraction from the biological matrix (e.g., plasma, microsomes). The choice of extraction solvent and technique (e.g., protein precipitation, liquid-liquid extraction) is critical.
  • Solution: Optimize the extraction protocol. For example, one method for diclofenac in plasma used liquid-liquid extraction with ethyl acetate, repeated twice, to achieve recoveries over 98% [4].

Experimental Protocol Overview

The following diagram outlines the general workflow for developing and validating an analytical method, integrating the key parameters discussed.

G Start Start: Method Development MP Define Mobile Phase (e.g., Acetonitrile/Formic Acid) Start->MP Column Select HPLC Column (e.g., C18, 25cm x 4.6mm, 5µm) MP->Column Wavelength Set Detection Wavelength (e.g., 282 nm) Column->Wavelength SamplePrep Develop Sample Preparation (e.g., Protein Precipitation) Wavelength->SamplePrep ValStart Begin Method Validation SamplePrep->ValStart Specificity Specificity Test ValStart->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy/Recovery Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Robustness Robustness Test Precision->Robustness LODLOQ LOD & LOQ Determination Robustness->LODLOQ Report Compile Validation Report LODLOQ->Report

Important Considerations for Your Work

  • Stable-Labeled Isotope (13C6) Note: While the sources provide validation data for 4'-Hydroxy Diclofenac, they do not specifically mention the stable-labeled 13C6 variant. The core validation parameters will be identical. However, you must confirm the specificity of your method to ensure it can distinguish the labeled analyte from the unlabeled one based on their slight mass difference (if using MS detection) or retention time.
  • Matrix Considerations: The validation criteria, especially for accuracy and precision, can be influenced by the sample matrix (e.g., human plasma, rat liver microsomes) [3] [4]. Always validate the method using the specific matrix intended for your final experiments.
  • Regulatory Compliance: For submissions, ensure your validation protocol and report are aligned with the latest versions of ICH Q2(R2) and other relevant regional guidelines [1] [5].

References

4'-Hydroxy Diclofenac-13C6 sample pre-concentration techniques

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Q1: I am recovering low amounts of 4'-Hydroxy Diclofenac-13C6 from water samples. What could be the cause? A primary cause could be the inadvertent cyclization of the analyte to form a lactam during the sample pre-concentration step, especially if it is performed under acidic conditions on a reversed-phase SPE cartridge [1]. Furthermore, using an inappropriate SPE sorbent will lead to poor recovery.

Q2: How can I prevent the degradation of 4'-Hydroxy Diclofenac during sample preparation? The most effective strategy is to strictly control the pH during extraction. Avoid acidic conditions. Evidence suggests that neutral SPE protocols are successfully used for a wide range of compounds, including labile biomarkers, in complex matrices like wastewater [2].

Q3: Which pre-concentration technique is most recommended for this analyte? Solid-Phase Extraction (SPE) is the most cited technique in the literature for pre-concentrating diclofenac and its metabolites, including 4'-Hydroxy Diclofenac, from water and biological samples [1] [2]. The choice of sorbent is critical.

The table below summarizes the pros and cons of the main SPE sorbents used for such compounds:

Sorbent Type Pros Cons Key Considerations
Mixed-Mode Cation Exchange (MCX) Excellent for basic/amine-containing compounds; improved precision for certain analytes [2]. May not be ideal for all compound classes. A wide-scope multi-biomarker method utilizes MCX due to its effectiveness [2].
Hydrophilic-Lipophilic Balance (HLB) Broad-spectrum retention; suitable for neutral compounds [2]. Possible lower precision for some specific analytes compared to MCX [2]. Used in a "neutral SPE" protocol; a good first choice for method development [2].
Reversed-Phase C18 (under acidic conditions) Common and widely available. High risk of cyclization for 4'-Hydroxy Diclofenac, leading to underestimation [1]. Not recommended for this specific analyte.

Detailed Experimental Protocols

Here are detailed protocols based on published methodologies that you can adapt for your work with this compound.

Protocol 1: Neutral Solid-Phase Extraction for Aqueous Samples

This protocol is adapted from a wide-scope multi-biomarker analysis method [2].

  • Step 1: Sample Preparation
    • Filter the water sample (e.g., wastewater, surface water) through a 0.7 µm glass fiber filter (GF/F).
  • Step 2: SPE Cartridge Conditioning
    • Use a Hydrophilic-Lipophilic Balance (HLB) cartridge (e.g., 60 mg, 3 cc).
    • Condition the cartridge with 2 mL of methanol.
    • Equilibrate the cartridge with 2 mL of pure water (H₂O). Do not acidify.
  • Step 3: Sample Loading & Washing
    • Load the filtered sample onto the conditioned HLB cartridge.
    • Wash with a small volume of pure water to remove salts and polar interferents.
  • Step 4: Elution
    • Dry the cartridge under vacuum for ~10 minutes to remove residual water.
    • Elute the analytes using an organic solvent such as 2 mL of methanol.
  • Step 5: Sample Analysis
    • Evaporate the eluent to dryness under a gentle stream of nitrogen.
    • Reconstitute the dry extract in a solvent compatible with your LC-MS/MS mobile phase (e.g., methanol/water mixture) for analysis.

The following diagram illustrates the core workflow of this neutral SPE protocol:

Start Start: Aqueous Sample Step1 1. Filter Sample (0.7µm GF/F Filter) Start->Step1 Step2 2. Condition SPE Cartridge - 2 mL Methanol - 2 mL Pure H₂O Step1->Step2 Step3 3. Load Sample & Wash (Pure H₂O Wash) Step2->Step3 Step4 4. Elute Analytes (2 mL Methanol) Step3->Step4 Step5 5. Reconstitute & Analyze (LC-MS/MS) Step4->Step5 End End: Analysis Ready Step5->End

Protocol 2: GC-MS Sample Preparation for Biological Matrices

This protocol, derived from a method for determining diclofenac in human plasma, highlights the importance of pH control and the use of an internal standard [3]. While developed for diclofenac, the principles apply to its metabolites.

  • Step 1: Sample and Internal Standard
    • To 1 mL of plasma (or other biological fluid), add your internal standard (e.g., this compound).
  • Step 2: Acidification and Deproteination
    • Add 1 mL of 1 M phosphoric acid to acidify the sample.
    • Add 1 mL of acetone for deproteination. Vortex mix thoroughly.
  • Step 3: Liquid-Liquid Extraction (LLE)
    • Add 5 mL of hexane to the mixture.
    • Rotate the tubes for 10 minutes, then centrifuge.
    • Transfer the upper organic layer (hexane phase) to a clean tube.
  • Step 4: Back-Extraction
    • Add 1 mL of 0.08 M sodium bicarbonate solution to the organic extract.
    • Rotate and centrifuge again.
    • Collect the aqueous layer (bicarbonate phase), which now contains the extracted analytes.
  • Step 5: Derivatization and Analysis
    • Proceed with derivatization (e.g., using pentafluoropropionic anhydride (PFPA) for GC-MS analysis) as required by your specific method [3].

Key Technical Notes

  • Stability is Key: The core instability of 4'-Hydroxy Diclofenac arises from its tendency to undergo lactam formation under acidic conditions [1]. Your entire sample preparation workflow should be designed to avoid low pH.
  • Internal Standard: The use of a stable isotope-labeled internal standard like this compound is highly recommended. It corrects for analyte loss during sample preparation and improves the accuracy and precision of your quantification [1] [3].
  • Method Adaptation: These protocols are templates. You may need to optimize volumes, solvent strengths, and specific LC-MS/MS parameters (mass transitions, collision energies) for your instrument and sample matrix.

References

4'-Hydroxy Diclofenac-13C6 vs unlabeled analytical performance

Author: Smolecule Technical Support Team. Date: February 2026

Objective Comparison of the Two Standards

The table below summarizes the core differences between 4'-Hydroxy Diclofenac-13C6 and unlabeled 4'-Hydroxy Diclofenac.

Feature This compound (Labeled) Unlabeled 4'-Hydroxy Diclofenac
Primary Role Internal Standard for quantitative analysis [1] [2] Analytical Reference Standard / Metabolite for study [1]
Analytical Performance Superior accuracy & precision; corrects for instrumental variance & sample loss [2] Subject to same variances as analyte; cannot correct for loss
Quantification Essential for highly reliable quantification (e.g., LC-MS, GC-MS) [2] Used for calibration, but less robust for complex matrices
Isotopic Composition Six carbon-13 (13C) atoms; nearly identical chemistry [1] [2] Natural abundance carbon atoms
Molecular Weight 318.10 g/mol [1] [2] 312.14 g/mol (estimated)
Key Advantage Accuracy: Provides compensation for matrix effects and sample preparation errors. Availability & Cost: More readily available and less expensive.
Ideal For Bioanalytical studies (plasma, serum), metabolism studies, GLP/GCP compliance Method development, qualitative analysis, basic pharmaceutical QC

Experimental Context and Supporting Data

The value of a stable isotope-labeled internal standard like this compound is best understood in the context of actual experimental workflows.

  • Detailed Protocol for Using an Internal Standard: A typical bioanalytical method for quantifying diclofenac and its metabolites, which would employ this compound, follows a specific workflow [3]. A known, fixed amount of the labeled standard is added to the biological sample (e.g., plasma or serum) at the very beginning of processing. The sample is then prepared through steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction. The extracted sample is analyzed by LC-MS/MS. The crucial step is comparing the instrument's response for the native analyte (from the sample) to the response of the labeled internal standard (which was added). Since the internal standard behaves almost identically through the entire process, any loss or variation affects both equally, allowing for a highly accurate correction.

The following diagram illustrates this core experimental workflow that leverages a stable isotope-labeled internal standard.

cluster_workflow Internal Standard Method Workflow Start Start: Sample Collection IS Add Internal Standard (this compound) Start->IS Start->IS Prep Sample Preparation (e.g., Extraction) IS->Prep IS->Prep Analysis LC-MS/MS Analysis Prep->Analysis Prep->Analysis Quant Data Quantification (Ratio of Analyte to IS Response) Analysis->Quant Analysis->Quant End Accurate Concentration Quant->End Quant->End

  • Case Study on the Need for Precise Quantification: A 2025 study highlights why accurate measurement of diclofenac absorption is critical. Researchers found that the systemic absorption of a topical diclofenac microdose was significantly higher than that of a therapeutic dose [4] [5]. This nonlinear absorption demonstrates that extrapolating data from microdose studies can be misleading. Such nuanced findings rely on highly precise analytical methods, the kind that are robustified by using stable isotope-labeled internal standards to ensure data integrity.

Key Selection Criteria for Researchers

Your choice between the labeled and unlabeled standard should be guided by your project's specific goals and requirements.

  • You should use this compound as an internal standard if your work involves:

    • Quantitative Bioanalysis: Precisely measuring analyte concentrations in complex biological matrices like plasma, serum, or urine [1] [2].
    • High-Profile Research: Studies intended for regulatory submission or publication in high-impact journals where data integrity is paramount.
    • Complex Sample Preparation: Protocols involving multiple extraction and purification steps where analyte loss is likely.
  • The unlabeled 4'-Hydroxy Diclofenac may be sufficient for:

    • Qualitative Analysis: Identifying the presence of the metabolite in a sample.
    • Method Development: Initial setup and optimization of chromatographic separation.
    • Quality Control of Pharmaceuticals: Analyzing formulation content where the matrix is simpler and high precision for low concentrations is less critical [3] [6].

References

4'-Hydroxy Diclofenac-13C6 cross-reactivity comparison diclofenac metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Diclofenac Metabolite Profiles

The biotransformation of diclofenac is well-understood. The table below summarizes the key metabolites based on current research, which is fundamental for any cross-reactivity assessment.

Metabolite Name Type Role / Significance Key Characteristics
4'-Hydroxydiclofenac [1] [2] Phase I (Oxidative) Major oxidative metabolite Formed primarily by the CYP2C9 enzyme [1].
5-Hydroxydiclofenac [2] Phase I (Oxidative) Minor oxidative metabolite Formed by CYP3A4 enzyme [1].
Diclofenac Acyl Glucuronide [2] Phase II (Conjugation) Major conjugate; potentially toxic Reactive metabolite; can form protein adducts [2].
4'-Hydroxydiclofenac-13C6 [2] Stable Isotope-Labeled Internal Standard Used in analytics (e.g., LC-MS) to quantify metabolites [2].

A critical piece of information for your query comes from a 2010 study on diclofenac hypersensitivity, which concluded that "a potential involvement of the most relevant metabolites in DF hypersensitivity reactions could be excluded." [3] This research found no evidence for an IgE-mediated response to protein carriers haptenated by diclofenac or its metabolites, suggesting that antibody-based cross-reactivity between the parent drug and its major metabolites may not be a primary mechanism in immediate hypersensitivity reactions.

Experimental Models for Metabolic Profiling

While direct cross-reactivity data is limited, advanced in vitro models used to study diclofenac metabolism can inform the design of future experiments. The following workflow illustrates a typical experimental protocol from the search results [2].

G start Start: 3D Liver Coculture (Hepatocytes & Kupffer Cells) A Diclofenac Exposure (Dose Range & Duration) start->A B Sample Collection (Conditioned Medium) A->B C Multi-Analyte Profiling B->C D1 LC-MS/MS Analysis: Parent Drug & Metabolites C->D1 D2 Targeted Proteomics: Cytokines & Acute Phase Proteins C->D2 D3 Bile Acid Profiling: Toxicity Markers C->D3 E Data Integration & Biomarker Identification D1->E D2->E D3->E

The corresponding methodological details for key steps are as follows:

  • Model System: A three-dimensional (3D), microfluidically-perfused liver coculture model (LiverChip) containing primary human hepatocytes and Kupffer cells (liver macrophages) was used to mimic the human liver environment and inflammatory responses [2].
  • Analytical Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was the core platform for identifying and quantifying diclofenac and its metabolites in the culture medium [2].
  • Key Measurements:
    • Metabolite Identification: The system was validated by confirming the production of major human metabolites, including 4'-hydroxydiclofenac, 5-hydroxydiclofenac, and diclofenac glucuronide [2].
    • Toxicity Endpoints: Glycine-conjugated bile acids in the medium were identified as sensitive markers of dose-dependent toxicity [2].

Research Implications and Future Directions

The absence of direct cross-reactivity data highlights a potential gap in the literature that your work could address. The existing findings and methods suggest several focused research avenues:

  • Focus on the Parent Compound: The hypersensitivity study implies that assay development for IgE-mediated reactions should prioritize the native diclofenac structure over its metabolites [3].
  • Leverage Advanced Models: The 3D liver models described are highly relevant for studying the formation of potentially immunogenic reactive metabolites, such as the acyl glucuronide, in a physiologically realistic context [2].
  • Expand Analytical Scope: Future cross-reactivity studies could adopt the multi-analyte profiling approach, looking not only at antibodies but also at broader immune and toxicity markers secreted in response to the drug and its metabolites [2].

References

4'-Hydroxy Diclofenac-13C6 method accuracy precision assessment

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Performance of Diclofenac and Metabolites

The table below summarizes key analytical parameters from published studies for Diclofenac (DCF) and its metabolite, 4'-Hydroxy Diclofenac (4'-OH-DCF). This data serves as a reference for the expected performance of methods that could be adapted for the 13C6-labeled standard.

Analyte Method Linear Range Accuracy (% Recovery) Precision (% RSD) Matrix Source
Diclofenac Sodium HPLC-UV 10 - 200 µg/mL 90 - 110% ≤ 2% (Intra-day) Pharmaceutical Dosage [1]
4'-OH-Diclofenac LC-MS/MS Not Specified Not Specified Not Specified Water & Mussel Tissue [2] [3]
Various Biomarkers (204) LC-MS/MS Custom Calibration Avg. 102.7% Avg. 10.4% Wastewater [4]

Detailed Experimental Protocols

Here are the detailed methodologies from the literature that are relevant to the analysis of diclofenac and its metabolites.

HPLC-UV Method for Diclofenac in Pharmaceuticals

This method provides a benchmark for validation parameters and is described as rapid and robust [1].

  • Chromatography:
    • Column: C18 (4.6 mm × 150 mm, 3 µm).
    • Mobile Phase: 0.05 M orthophosphoric acid (pH 2.0) and Acetonitrile (35:65, v/v).
    • Flow Rate: 2.0 mL/min.
    • Detection: UV at 210 nm.
    • Run Time: 2 minutes.
  • Sample Preparation: Tablets were powdered, dissolved in methanol, sonicated, centrifuged, and the supernatant was analyzed [1].
  • Validation Highlights:
    • Linearity: 10-200 µg/mL (r² > 0.998).
    • LOD/LOQ: 12.5 ng/mL and a higher concentration, respectively.
    • Precision: %RSD within ±2% for replicate analysis.
    • Stability: The analyte is stable at 4°C and -35°C but degrades at room temperature after 24 hours [1].
LC-MS/MS Methods for Metabolites in Environmental Samples

These methods are more relevant for detecting 4'-OH-Diclofenac at trace levels.

  • Chromatography and Detection:
    • Technique: Reversed-Phase Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS).
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM) for DCF, 4'-OH-DCF, and DCF-lactam [2].
  • Sample Preparation (Water):
    • Pre-concentration: Solid-Phase Extraction (SPE), with caution advised as acidic conditions may cause cyclization of DCF to its lactam [2].
  • Application (Biota): A study exposed Mytilus trossulus (mussels) to DCF and 4'-OH-DCF, confirming uptake and further metabolism. Mass balance analysis was performed to assess compound stability under experimental conditions [3].
Wide-Scope Multi-Biomarker LC-MS/MS Method

A 2025 study validates a method for 204 biomarkers, demonstrating the capability to quantify diverse compounds, including pharmaceutical metabolites, in a complex wastewater matrix [4].

  • Sample Prep: Uses both hydrophilic-lipophilic balance (HLB) and mixed-mode cation exchange (MCX) SPE.
  • Performance: The method achieved an average accuracy of 102.7% and precision of 10.4% RSD across all targets [4].

Workflow for LC-MS/MS Analysis of DCF Metabolites

The following diagram illustrates a generalized experimental workflow for analyzing diclofenac metabolites in environmental or biological samples, based on the methodologies cited.

cluster_LC LC-MS/MS Parameters SampleCollection Sample Collection SamplePrep Sample Preparation (Solid-Phase Extraction) SampleCollection->SamplePrep InstrumentalAnalysis Instrumental Analysis (LC-MS/MS) SamplePrep->InstrumentalAnalysis DataProcessing Data Processing & Quantification InstrumentalAnalysis->DataProcessing LC Liquid Chromatography C18 Column, Gradient Elution MS Mass Spectrometry ESI+ with MRM Validation Method Validation DataProcessing->Validation

References

4'-Hydroxy Diclofenac-13C6 LC-MS vs ELISA for environmental detection

Author: Smolecule Technical Support Team. Date: February 2026

Methodology Overview

The table below summarizes the core principles and experimental protocols for LC-MS and ELISA based on the search results.

Feature Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Enzyme-Linked Immunosorbent Assay (ELISA)
Basic Principle Chromatographic separation followed by mass-based detection [1]. Antigen-antibody binding measured via enzyme-mediated color change [2].
Sample Preparation Pre-concentration via Solid-Phase Extraction (SPE); detailed LC-MS/MS protocol provided in [2]. Can be used for wastewater with little to no pre-treatment; surface water requires pre-concentration [2].

| Key Experimental Steps | 1. Solid-Phase Extraction (SPE) 2. LC separation (C18 column, methanol/ammonium acetate mobile phase) 3. MS/MS detection (MRM mode) [1] [2] | 1. Coat plate with DCF-conjugate 2. Add sample/standard and antibody 3. Incubate, wash, add enzyme substrate 4. Measure absorbance [2] | | Data Analysis | Quantification using calibration curve from peak area ratios (analyte/internal standard) [3]. | Quantification using sigmoidal calibration curve from absorbance vs. log(concentration) [2]. |

Performance Comparison

The following table compares the analytical performance of the two techniques. It is important to note that the data for LC-MS/MS and ELISA come from different studies and therefore represent the capabilities of each technique in general, rather than a direct, head-to-head comparison.

Performance Metric LC-MS/MS ELISA
Sensitivity (Limit of Quantification) ~1 ng/mL for DCF in biological matrix [4]. Not sensitive enough for direct surface water analysis; requires pre-concentration [2].
Working Range Information not explicitly provided in the search results. 1–30 μg L⁻¹ for the described assay [2].
Accuracy (Recovery) Accurate determination in biological matrices; HPLC-UV led to false results [4]. Average recovery of 136% in wastewater, 100% in pre-concentrated surface water vs. LC-MS/MS [2].
Specificity & Cross-Reactivity High specificity; can simultaneously distinguish DCF, 4'-OH-DCF, DCF-lactam, and aceclofenac [1]. Cross-reactivity with DCF acyl glucuronide (57%); low cross-reactivity with 4'-OH-DCF (≤1%) and other metabolites [2].
Matrix Effects Robustness against matrix influences not detailed in the provided results. Tolerates organic solvents, humic acids, and salt; stable in pH 3-12 [2].

Technique Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate analytical method, synthesizing the key considerations from the search results.

Start Start: Need to detect 4'-Hydroxy Diclofenac Q1 Primary need for high specificity and confirmation? Start->Q1 Q2 Requirement for high-throughput or on-site analysis? Q1->Q2 No LCMS Choose LC-MS/MS Q1->LCMS Yes Q3 Sample matrix complexity and need for multi-analyte data? Q2->Q3 No ELISA Choose ELISA Q2->ELISA Yes Q3->LCMS Complex matrix or multi-analyte Q3->ELISA Simple matrix and single analyte

Key Considerations for Your Research

  • For Unambiguous Confirmation and Metabolite Profiling: LC-MS/MS is the definitive choice due to its superior specificity and ability to separate and quantify multiple analytes simultaneously, including the parent compound and its transformation products [1] [4].
  • For High-Throughput Screening and Cost-Effectiveness: ELISA is highly advantageous for rapidly analyzing a large number of samples with minimal preparation, making it ideal for initial screening or monitoring campaigns where resources for LC-MS are limited [2].
  • Crucial Note on Specificity for 4'-OH-DCF: The monoclonal antibody described in the search results has very low cross-reactivity (≤1%) with 4'-OH-DCF [2]. This indicates that the described ELISA is highly specific for the parent Diclofenac and may not be suitable for quantitatively detecting 4'-Hydroxy Diclofenac. Your method selection must therefore be guided by whether the target analyte is the metabolite itself or the parent compound.

References

4'-Hydroxy Diclofenac-13C6 internal standard vs alternative ISTDs

Author: Smolecule Technical Support Team. Date: February 2026

4'-Hydroxy Diclofenac-13C6 and Analytical Context

The table below consolidates the key information found on the compound and its use in analytical methods.

Aspect Details from Search Results

| This compound | Role: Stable isotope-labeled Internal Standard (ISTD) for quantitative analysis via LC-MS, GC-MS, or NMR [1]. Application: Serves as a tracer for the metabolite 4'-Hydroxy Diclofenac, which is formed by CYP2C9 [1]. | | Analytical Method Context | Technique: LC-MS/MS is a established method for quantifying diclofenac metabolites, including 4-hydroxydiclofenac (CYP2C9 activity marker) [2]. Methodology: Uses stable isotope-labeled internal standards for precise quantification [3]. | | Alternative ISTD Mentioned | Ketoprofen: Proposed as a potential internal calibrant for diclofenac in microdialysis studies, though its reliability requires further validation [4]. |

Experimental Protocols from Research

While a direct comparison protocol for ISTDs was not found, the following experimental details from the literature provide insight into how such standards are used in practice.

  • LC-MS/MS Analysis of Diclofenac Metabolites: A validated method for quantifying intestinal CYP and UGT activity includes 4-hydroxydiclofenac as a key metabolite. The general protocol involves [2]:
    • Sample Preparation: Precipitation of microsomal protein with acetonitrile.
    • Chromatography: Analytical separation on a C18 column with a gradient elution using acetonitrile and water (both containing 0.1% formic acid).
    • Detection & Quantification: Using a tandem mass spectrometer operating in positive electron spray ionization (ESI) mode. The method was validated over an analytical range of 1 to 200 nmol/L.
  • Microdialysis Recovery Assessment: An in vitro microdialysis study for diclofenac evaluated ketoprofen as an internal calibrant. The protocol involved [4]:
    • Retrodialysis (RD): Adding the calibrant (ketoprofen) to the perfusion solution and measuring its relative loss from the probe.
    • Recovery Calculation: Using the relative loss of the calibrant to correct the measured concentration of diclofenac in the dialysate according to the formula: Concentration_diclofenac_corrected = (Concentration_diclofenac_dialysate / Relative_loss%_ketoprofen) × 100%.

Workflow for Quantitative Bioanalysis

The diagram below outlines a generalized workflow for quantitative bioanalysis of a drug metabolite, illustrating where a stable isotope internal standard like this compound is typically used.

start Start: Sample Preparation istd Add Internal Standard (this compound) start->istd prep Protein Precipitation & Extraction istd->prep lc LC Separation (C18 Column, Gradient Elution) prep->lc ms MS Detection & Quantification (Compare Analyte/ISTD Response) lc->ms result Calculate Analyte Concentration Based on ISTD Calibration ms->result

References

4'-Hydroxy Diclofenac-13C6 recovery rates wastewater vs surface water

Author: Smolecule Technical Support Team. Date: February 2026

Concentrations of Diclofenac and 4'-OH-DCF in Water

The table below summarizes the measured concentrations of Diclofenac (DCF) and its metabolite, 4'-Hydroxydiclofenac (4'-OH-DCF), in various water types, as reported in the literature. This data helps illustrate the distinct environmental matrices that analytical methods must contend with.

Water Type Location Diclofenac (DCF) Concentration 4'-Hydroxydiclofenac (4'-OH-DCF) Concentration Citation
Surface Water Sawan River, Pakistan 116 μg/L (Max.) Information not specified [1]
Surface Water Europe (General) 1 - 7 ng/L Information not specified [2]
Wastewater Spanish Wastewater Treatment Plants (WWTPs) Lower than its metabolite Higher than DCF itself [2]
Wastewater Berlin Waters Higher than its metabolites Lower than DCF itself [2]
Wastewater Rawalpindi/Islamabad, Pakistan (Hospital & Residential) 34 - 105 μg/L (Max.) Information not specified [1]
Wastewater Effluent European WWTPs Average ~0.7 μg/L (Max: 11 μg/L) Information not specified [2] [3]

Experimental Protocols for Analysis

The data in the table above was typically generated using highly sensitive and specific analytical techniques. Here are the detailed methodologies from key studies:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): One key study used HPLC-MS/MS for detection. The molecular weight of protonated DCF is 296 Da, with primary fragment ions at 250 Da and 214 Da. The method involved solid-phase extraction (SPE) for pre-concentration, and the same fragmentation patterns were determined for isotopically labelled DCF and its metabolites [2].
  • High-Performance Liquid Chromatography (HPLC): Another study developed an HPLC method with a DAD (Diode Array Detector) for determining multiple anti-inflammatory drugs. The parameters were:
    • Chromatographic Column: Eclipse C18 (4.6 mm × 150 mm, 5 μm particle size).
    • Mobile Phase: 20 mM phosphate buffer (pH 3.3) and acetonitrile with gradient elution.
    • Flow Rate & Detection: 1 mL/min; UV detection at 280 nm for DCF and 255 nm for ketoprofen.
    • Linearity: The method was linear in the 0.5–20 μg/L range for all compounds, with a correlation coefficient (R²) > 0.999 [4].

The following diagram illustrates a general workflow for analyzing these compounds in water samples, integrating the sample preparation and detection methods described in the research:

G Water Sample Collection Water Sample Collection Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Water Sample Collection->Solid-Phase Extraction (SPE) Analysis (LC-MS/MS or HPLC) Analysis (LC-MS/MS or HPLC) Solid-Phase Extraction (SPE)->Analysis (LC-MS/MS or HPLC) Data Quantification Data Quantification Analysis (LC-MS/MS or HPLC)->Data Quantification

Key Insights for Method Development

Although direct recovery rates for the labeled standard are not available, the research highlights several critical factors that can significantly influence recovery experiments and analytical accuracy:

  • Matrix Effects are Significant: The concentration of 4'-OH-DCF can be higher than the parent DCF in wastewater [2], indicating active metabolism and a complex matrix that can interfere with analysis. Surface water, while less complex, can have much lower overall concentrations [2] [1].
  • Analyte Stability Varies: A long-term stability study found that 4'-OH-DCF degrades faster than DCF in seawater and sediment environments, with a 76.5% concentration decrease over 29 days [5]. This instability during sampling or storage could negatively impact measured recovery.
  • Antibody Cross-Reactivity: If using immunoassays, be aware that a monoclonal anti-DCF antibody showed very low cross-reactivity (1% or less) with 4'-OH-DCF, 5-OH-DCF, and DCF lactam [3]. This confirms the specificity required to distinguish these compounds.

How to Proceed with Your Research

To obtain the specific recovery rate data you need, I suggest the following steps:

  • Consult Manufacturer Data: The datasheet provided with the 4'-Hydroxy Diclofenac-13C6 standard may contain recovery data determined during their product validation.
  • Design a Validation Study: Since this is a core part of analytical method validation, you may need to conduct your own experiments. This involves spiking known quantities of the 13C6-labeled standard into both wastewater and surface water samples from your specific sources of interest, processing them through your SPE and LC-MS/MS method, and calculating the percentage recovered.
  • Refine Your Search: Use broader terms like "stable isotope-labeled internal standard recovery water analysis" to find general best practice protocols that you can adapt.

References

4'-Hydroxy Diclofenac-13C6 robustness different water matrices

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Stability of 4'-Hydroxy Diclofenac

A 2022 study analyzed the long-term stability of Diclofenac and its metabolite, 4'-Hydroxy Diclofenac, in brackish seawater and sediment from Puck Bay (Baltic Sea) over a 29-day experiment [1].

The table below summarizes the key quantitative findings from this study:

Compound Experimental Condition Concentration Decrease after 29 Days
Diclofenac Tank with sediment 31.5% [1]
Diclofenac Tank with autoclaved sediment 20.4% [1]
4'-Hydroxy Diclofenac Tank with sediment 76.5% [1]
4'-Hydroxy Diclofenac Tank with autoclaved sediment 90.2% [1]

The results indicate that:

  • 4'-Hydroxy Diclofenac degrades much faster than its parent compound, Diclofenac, in this marine matrix [1].
  • The primary factors for the removal of these compounds from the water column are a combination of sorption to sediment and biodegradation by microorganisms [1]. The higher degradation in autoclaved sediment (which is sterile) for the metabolite suggests other abiotic factors are also at play.

Experimental Protocol for Stability Assessment

The methodology from the same study can serve as a reference for designing stability tests in various water matrices [1]:

  • Water and Sediment Sampling: Collect seawater and sediment from the brackish environment of a coastal bay.
  • Experimental Setup: Set up tanks containing: a) seawater with natural sediment, and b) seawater with autoclaved sediment (to eliminate microbial life).
  • Compound Introduction: Introduce Diclofenac and 4'-Hydroxy Diclofenac into the test tanks.
  • Incubation and Monitoring: Maintain the tanks under controlled conditions that simulate the natural seafloor environment (e.g., temperature, light) for a period of 29 days.
  • Analysis: Monitor the concentration of the compounds in the water over time using appropriate analytical techniques to calculate the percentage of concentration decrease.

Analytical Detection with 4'-Hydroxy Diclofenac-13C6

Although stability data for the labeled compound is lacking, its primary application is for precise quantitative analysis. The compound is a stable isotope-labeled internal standard used in methods like GC-MS or LC-MS [2] [3].

The following diagram illustrates its role in ensuring analytical accuracy, which would be crucial for conducting stability studies like the one described above.

SamplePrep 1. Sample Preparation Spiking Spike Sample with 4'-Hydroxy Diclofenac-¹³C₆ SamplePrep->Spiking Analysis 2. Instrumental Analysis (LC-MS or GC-MS) Spiking->Analysis Quant 3. Data Quantification Analysis->Quant Result Accurate Concentration of 4'-Hydroxy Diclofenac Quant->Result

In this workflow, the labeled standard is added to the water or environmental sample at the beginning of sample preparation. Any losses of the analyte during extraction or analysis will be mirrored by similar losses of the isotope-labeled standard, allowing for highly accurate correction and measurement [2] [3].

Summary for Researchers

  • Stability Data: Direct, comparative robustness data for 4'-Hydroxy Diclofenac-13C6 in multiple water matrices is not available in the public domain. The existing research focuses on the environmental fate of the unlabeled compound in a specific marine setting [1].
  • Primary Application: 4'-Hydroxy Diclofenac-13C6 is well-characterized as a certified reference material and internal standard for mass spectrometry, not for its environmental stability [2] [3].
  • Research Path Forward: To assess robustness in different waters, you would likely need to design experiments based on the protocol above, using the labeled standard internally to ensure your analytical results are accurate.

References

×

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

317.0317276 Da

Monoisotopic Mass

317.0317276 Da

Heavy Atom Count

20

UNII

NJF5O599EF

Metabolism Metabolites

4'-hydroxydiclofenac has known human metabolites that include (2S,3S,4S,5R)-6-[4-[2-(carboxymethyl)anilino]-3,5-dichlorophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid and 2-[2-(2,6-dichloro-4-sulfooxyanilino)phenyl]acetic acid.
4'-hydroxydiclofenac is a known human metabolite of diclofenac.

Wikipedia

[2-(2,6-Dichloro-4-hydroxyanilino)(~13~C_6_)phenyl]acetic acid

Use Classification

Pharmaceuticals -> Transformation products

Dates

Last modified: 08-15-2023

Explore Compound Types